2-(Piperidin-4-ylmethoxy)nicotinonitrile
Description
Propriétés
IUPAC Name |
2-(piperidin-4-ylmethoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-8-11-2-1-5-15-12(11)16-9-10-3-6-14-7-4-10/h1-2,5,10,14H,3-4,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGPIHJXEJNRRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
2-(Piperidin-4-ylmethoxy)nicotinonitrile: Structural Dynamics, Synthesis, and Medicinal Applications
Executive Summary
In modern medicinal chemistry, the design of highly selective kinase inhibitors and G-protein-coupled receptor (GPCR) agonists relies heavily on modular, functionalized building blocks. 2-(Piperidin-4-ylmethoxy)nicotinonitrile is a highly versatile chemical intermediate utilized in the synthesis of advanced therapeutics[1]. Featuring a rigid electron-deficient pyridine core, a strongly electron-withdrawing nitrile group, and a flexible basic piperidine appendage, this scaffold provides an ideal pharmacophore for probing deep hydrophobic pockets and establishing critical salt-bridge interactions with target proteins.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties, detailing the mechanistic rationale behind its synthesis and its specific applications in target-directed drug discovery.
Chemical Structure & Physicochemical Profiling
The architectural brilliance of 2-(Piperidin-4-ylmethoxy)nicotinonitrile lies in its tripartite structure:
-
Nicotinonitrile Core: The pyridine-3-carbonitrile system is highly electron-deficient. The nitrile (-CN) group acts as a powerful electron-withdrawing group (EWG), which not only improves the metabolic stability of the pyridine ring against cytochrome P450-mediated oxidation but also serves as a potent hydrogen-bond acceptor.
-
Ether Linkage (-O-CH₂-): This provides critical rotational degrees of freedom, allowing the basic amine to adopt optimal geometries within a binding pocket.
-
Piperidine Ring: The secondary amine is protonated at physiological pH (pKa ~9.5), enabling it to form robust electrostatic interactions with acidic amino acid residues (e.g., Aspartate or Glutamate) within target proteins.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of the free base, highlighting its suitability for lead optimization:
| Property | Value | Rationale / Pharmacokinetic Implication |
| Molecular Formula | C₁₂H₁₅N₃O | Core scaffold leaves ample room for derivatization. |
| Molecular Weight | 217.27 g/mol | Low MW ensures final drug candidates remain within Lipinski's Rule of 5. |
| H-Bond Donors | 1 (Piperidine -NH) | Crucial for salt-bridge formation in kinase hinge regions. |
| H-Bond Acceptors | 3 (-CN, Pyridine -N, Ether -O-) | Enhances aqueous solubility and provides multiple interaction vectors. |
| TPSA | ~45.1 Ų | Excellent membrane permeability; optimal for both systemic and CNS targets. |
| Rotatable Bonds | 3 | Provides conformational flexibility without excessive entropic penalty upon binding. |
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 2-(Piperidin-4-ylmethoxy)nicotinonitrile relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr) . The presence of the -CN group at the 3-position is mechanistically critical: it strongly activates the 2-position of the pyridine ring by stabilizing the negative charge in the intermediate Meisenheimer complex[2].
Caption: Logical workflow of the SNAr reaction and subsequent acidic deprotection.
Step-by-Step Experimental Workflow
Phase 1: SNAr Reaction (Etherification)
-
Preparation: In an oven-dried, argon-purged flask, dissolve 1.1 equivalents of N-Boc-piperidin-4-ylmethanol in anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).
-
Alkoxide Generation: Cool the solution to 0 °C. Slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes until hydrogen gas evolution ceases. Causality: Complete deprotonation is required to generate the highly nucleophilic alkoxide, preventing unreacted alcohol from outcompeting the reaction.
-
Electrophile Addition: Add 1.0 equivalent of 2-chloronicotinonitrile dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Validation Check: Sample 10 µL of the reaction mixture, quench with methanol, and analyze via UPLC-MS. The reaction is complete when the 2-chloronicotinonitrile peak disappears and the Boc-protected intermediate mass ([M+H]⁺ = 318) dominates[2].
-
Workup: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Phase 2: Boc-Deprotection
-
Cleavage: Dissolve the crude Boc-protected intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio (alternatively, use 4M HCl in dioxane for the hydrochloride salt).
-
Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (Ninhydrin stain) to confirm the disappearance of the Boc-protected starting material.
-
Isolation: Concentrate the solvent under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate 2-(Piperidin-4-ylmethoxy)nicotinonitrile as a highly pure TFA or HCl salt. Filter and dry under high vacuum.
Biological Applications & Target Pathways
The structural features of this compound make it a privileged intermediate for several high-value therapeutic targets.
A. IκB Kinase (IKK) Inhibitors
The IKK complex is a master regulator of the NF-κB signaling cascade, which drives inflammation, cellular proliferation, and anti-apoptotic responses[3]. Derivatives of 2-(Piperidin-4-ylmethoxy)nicotinonitrile act as potent ATP-competitive inhibitors of IKKβ. The piperidine ring extends into the solvent-exposed region of the kinase domain, while the nicotinonitrile core anchors into the adenine-binding pocket[4].
Caption: Mechanism of action of nicotinonitrile-derived IKK inhibitors in blocking NF-κB activation.
B. GLP-1 Receptor Agonists
Recent advancements in metabolic disease therapies have shifted toward small-molecule GLP-1R agonists. Patents demonstrate that aryl ether-substituted heterocyclic compounds—specifically utilizing piperidin-4-ylmethoxy-pyridine cores—exhibit excellent human pharmacokinetics and stimulate glucose-dependent insulin secretion[5]. The basic piperidine nitrogen mimics the N-terminal histidine of the endogenous GLP-1 peptide, interacting with key acidic residues in the receptor's transmembrane domain.
C. Lysine-Specific Demethylase (LSD1) Inhibitors
Epigenetic modulation via LSD1 inhibition is a major frontier in oncology. Compounds containing a 3-(Piperidin-4-ylmethoxy)pyridine or 2-(Piperidin-4-ylmethoxy)nicotinonitrile motif have been identified as potent inhibitors of LSD1[6]. The basic amine is crucial for interacting with the FAD cofactor within the enzyme's catalytic center, effectively halting the demethylation of histone H3K4 and reactivating tumor suppressor genes[7].
Analytical Characterization Standards
To ensure trustworthiness and reproducibility in downstream drug development, batches of 2-(Piperidin-4-ylmethoxy)nicotinonitrile must pass rigorous analytical gates:
-
¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic pyridine protons (typically two doublets and a multiplet in the aromatic region, shifted downfield due to the -CN group). The -O-CH₂- protons should appear as a distinct doublet around 4.2–4.5 ppm, coupling to the piperidine methine proton.
-
LC-MS (ESI+): Must show a dominant peak at m/z 218.1 [M+H]⁺.
-
HPLC Purity: A minimum of 98% purity (UV detection at 254 nm) is required before utilizing the building block in sensitive cross-coupling or alkylation reactions.
References
-
BRENDA Enzyme Database. "Information on EC 2.7.11.10 - IkappaB kinase." Available at: [Link]
- Google Patents. "US20240067630A1 - Aryl ether-substituted heterocyclic compounds as glp1r agonists.
-
National Institutes of Health (PMC). "Efficient Synthesis of 2-Aminopyridine Derivatives... 3-(Piperidin-4-ylmethoxy) pyridine-containing compounds are potent inhibitors of lysine-specific demethylase." J. Med. Chem. 2016. Available at: [Link]
-
The Royal Society of Chemistry. "Hammett plot of log(kZ/kH) versus σpara for SNAr with benzyl alcohol of a group of 5-Z-2-chloropyridines in DMSO." Available at: [Link]
Sources
- 1. Chemical Reagents Bulk Wholesale of Huateng Pharmaceutical [en.huatengsci.com]
- 2. rsc.org [rsc.org]
- 3. Information on EC 2.7.11.10 - IkappaB kinase and Organism(s) Homo sapiens and UniProt Accession O15111 - BRENDA Enzyme Database [brenda-enzymes.org]
- 4. Information on EC 2.7.11.10 - IkappaB kinase - BRENDA Enzyme Database [brenda-enzymes.org]
- 5. US20240067630A1 - Aryl ether-substituted heterocyclic compounds as glp1r agonists - Google Patents [patents.google.com]
- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [academia.edu]
High-Resolution Mass Spectrometry and Molecular Characterization of 2-(Piperidin-4-ylmethoxy)nicotinonitrile: A Technical Guide
Executive Summary
2-(Piperidin-4-ylmethoxy)nicotinonitrile is a highly versatile heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Commercially, it is often handled as a hydrochloride salt to enhance stability and aqueous solubility [1]. In drug development pipelines, verifying the exact mass and isotopic distribution of such critical intermediates is paramount for confirming structural fidelity, tracking impurity profiles, and ensuring downstream synthetic success.
This whitepaper provides an authoritative guide on the theoretical mass parameters, analytical causality, and standardized high-resolution mass spectrometry (HRMS) protocols required to characterize this compound.
Chemical Identity and Theoretical Mass Parameters
The structural core of the molecule consists of a nicotinonitrile (3-cyanopyridine) ring substituted at the 2-position by a piperidin-4-ylmethoxy group. The presence of the secondary amine in the piperidine ring dictates its basicity, solubility, and ionization behavior in mass spectrometry.
The monoisotopic exact mass is calculated using the most abundant isotopes of each constituent element ( 12C , 1H , 14N , 16O ). For the formula C12H15N3O , the theoretical exact mass is strictly defined as 217.1215 Da [2].
Table 1: Quantitative Mass and Structural Parameters
| Parameter | Value |
| IUPAC Name | 2-(Piperidin-4-ylmethoxy)pyridine-3-carbonitrile |
| Molecular Formula | C12H15N3O |
| Average Molecular Weight | 217.27 g/mol |
| Monoisotopic Exact Mass | 217.1215 Da |
| Theoretical [M+H]+ m/z | 218.1288 |
| Theoretical [M+Na]+ m/z | 240.1113 |
Analytical Causality: Why LC-ESI-HRMS?
To achieve high-confidence identification, Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS) is the analytical gold standard [3]. The experimental parameters are not arbitrary; they are directly dictated by the molecule's physicochemical properties:
-
Ionization Choice (ESI+): The secondary nitrogen of the piperidine ring has a pKa of approximately 10.5, making it highly susceptible to protonation. Positive electrospray ionization (ESI+) is therefore the most logical and efficient choice, yielding an intense [M+H]+ precursor ion with minimal in-source fragmentation.
-
Mobile Phase Modifiers: The addition of 0.1% formic acid (FA) serves a dual mechanistic purpose. First, it ensures complete protonation of the piperidine amine in the liquid phase prior to aerosolization, maximizing ionization efficiency. Second, it suppresses secondary ion-exchange interactions between the basic amine and residual silanol groups on the C18 stationary phase, preventing chromatographic peak tailing.
Standardized Protocol for Exact Mass Verification
To ensure a self-validating system, the following protocol incorporates internal calibration and blank verification to eliminate false positives, mass drift, and carryover.
Step 1: Sample Preparation
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Weigh 1.0 mg of 2-(Piperidin-4-ylmethoxy)nicotinonitrile (or its HCl salt equivalent).
-
Dissolve the powder in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.
-
Dilute the stock 1:1000 in Water/Acetonitrile (50:50, v/v) containing 0.1% Formic Acid to achieve a 1 µg/mL working concentration.
Step 2: Liquid Chromatography (LC) Conditions
-
Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: LC-MS grade H2O
- 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Self-Validation Check: Run a blank injection (diluent only) immediately prior to the sample. The complete absence of the m/z 218.1288 signal in the blank validates that the system is free of column carryover or background contamination.
Step 3: QTOF Mass Spectrometry Parameters
-
Ion Source: ESI in positive mode.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 100 - 1000.
-
Self-Validation Check (Mass Calibration): Infuse a reference mass solution (e.g., Leucine Enkephalin, [M+H]+ 556.2771) simultaneously via a dual-spray source. This internal lock-mass corrects for thermal drift in the flight tube, ensuring mass accuracy remains within a strict < 3 ppm error margin.
MS/MS Fragmentation Mechanics & Isotopic Profiling
Upon isolation of the [M+H]+ precursor ion (m/z 218.1288) in the quadrupole, Collision-Induced Dissociation (CID) is applied. The fragmentation pathway is highly predictable due to the structural weak points of the molecule:
-
Ether Cleavage: The C-O bond linking the piperidin-4-ylmethoxy group to the nicotinonitrile core is the primary site of cleavage under 15–30 eV collision energy.
-
Charge Retention: Because the piperidine nitrogen is the most basic site, the positive charge is predominantly retained on the piperidine-containing fragment during CID, yielding characteristic low-mass product ions.
Table 2: Expected Isotopic Distribution for [M+H]+ (m/z 218.1288)
| Isotope Peak | Relative Abundance (%) | Primary Contributor |
| M (218.1288) | 100.0 | 12C , 1H , 14N , 16O |
| M+1 (219.1319) | ~14.1 | 13C (12 carbon atoms), 15N |
| M+2 (220.1345) | ~1.0 | 18O , dual 13C |
Workflow Visualization
The following diagram illustrates the logical progression of the LC-HRMS analytical workflow, highlighting the transition from sample introduction to fragmentation.
LC-ESI-HRMS analytical workflow and CID fragmentation pathway for exact mass verification.
Conclusion
Accurate determination of the molecular weight and exact mass of 2-(Piperidin-4-ylmethoxy)nicotinonitrile relies on the precise calibration of HRMS instrumentation and the strategic use of ESI+ conditions. By understanding the causality between the molecule's basic piperidine moiety and its chromatographic behavior, researchers can establish a self-validating, robust protocol for structural confirmation in complex drug discovery pipelines.
References
Pharmacokinetic Profiling of 2-(Piperidin-4-ylmethoxy)nicotinonitrile Derivatives: A Comprehensive Technical Guide
Executive Summary & Structural Rationale
The 2-(piperidin-4-ylmethoxy)nicotinonitrile scaffold has emerged as a highly privileged pharmacophore in modern drug discovery. It is frequently utilized as a core intermediate or structural motif in the development of Glucagon-Like Peptide-1 Receptor (GLP1R) agonists for metabolic diseases[1], as well as in epigenetic modulators such as lysine-specific demethylase (LSD1) inhibitors[2].
From a Drug Metabolism and Pharmacokinetics (DMPK) perspective, this biphasic scaffold presents unique profiling challenges and opportunities:
-
The Piperidine Moiety: With a basic secondary amine (pKa ~9.5), this ring ensures excellent aqueous solubility and target engagement via salt-bridge formation. However, it drives a high volume of distribution ( Vss ) due to extensive tissue phospholipid binding and serves as a primary site for CYP-mediated N -oxidation and phase II glucuronidation.
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The Nicotinonitrile Core: The electron-withdrawing cyano group deactivates the pyridine ring, shielding it from rapid CYP450-mediated aromatic oxidation. This extends the intrinsic half-life of the molecule, though the nitrile group can occasionally undergo minor hydrolysis pathways.
Understanding the pharmacokinetic (PK) behavior of these derivatives requires rigorous, self-validating bioanalytical workflows and carefully designed in vitro and in vivo models[3]. This whitepaper outlines the definitive methodologies for profiling these compounds.
Bioanalytical Method Development (LC-MS/MS)
To quantify 2-(piperidin-4-ylmethoxy)nicotinonitrile derivatives in biological matrices, a highly sensitive and selective LC-MS/MS method is required. The following protocol is designed to meet the rigorous standards of the FDA Bioanalytical Method Validation Guidance (2018)[4][5][6].
Causality in Method Design
We utilize protein precipitation (PPT) with acidified acetonitrile rather than liquid-liquid extraction (LLE). Why? The highly basic piperidine nitrogen binds strongly to plasma proteins. The addition of 0.1% formic acid in the extraction solvent disrupts these ionic interactions, ensuring >85% recovery while simultaneously precipitating matrix proteins.
Protocol 1: Plasma Extraction and LC-MS/MS Validation
-
Calibration & QC Preparation: Spike blank K2EDTA rat plasma with the test compound to generate a calibration curve (1–1000 ng/mL) and Quality Control (QC) samples at Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) concentrations.
-
Sample Aliquoting: Transfer 50 µL of plasma samples, calibration standards, and QCs into a 96-well plate.
-
Protein Precipitation: Add 150 µL of Acetonitrile containing 0.1% Formic Acid and an internal standard (e.g., a stable isotope-labeled analog or structurally similar compound).
-
Agitation & Centrifugation: Vortex the plate for 5 minutes at 800 rpm. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.
-
Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean injection plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion.
-
LC-MS/MS Analysis:
-
Column: C18 analytical column (e.g., 2.1 × 50 mm, 1.7 µm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid. The acidic environment ensures the piperidine is fully protonated, yielding a strong [M+H]+ precursor ion.
-
Detection: Electrospray Ionization in positive mode (ESI+). Monitor specific Multiple Reaction Monitoring (MRM) transitions.
-
-
Self-Validation Check: Ensure the inter-day and intra-day precision (CV%) and accuracy are within ±15% (±20% at the LLOQ), and conduct Incurred Sample Reanalysis (ISR) to confirm assay reproducibility[5].
Fig 1: LC-MS/MS bioanalytical sample preparation and analysis workflow.
In Vitro Metabolic Stability & Clearance
Before advancing to in vivo animal models, intrinsic clearance ( CLint ) must be determined using Human and Rat Liver Microsomes (HLM/RLM) to predict hepatic metabolism and identify potential species differences[7].
Causality in Assay Design
We use a substrate depletion approach rather than metabolite formation. Why? In early discovery, the exact metabolic pathways of novel 2-(piperidin-4-ylmethoxy)nicotinonitrile derivatives are unknown. Measuring the disappearance of the parent compound provides a universal metric for total hepatic clearance, regardless of the specific metabolites formed.
Protocol 2: Microsomal Stability Assay
-
Incubation Mixture: Prepare a 100 mM phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein and 1 µM of the test compound. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Add NADPH regenerating system (final concentration 1 mM) to initiate CYP450-mediated metabolism.
-
Time-Course Sampling: At 0, 5, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots from the incubation mixture.
-
Reaction Termination: Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing the internal standard.
-
Analysis: Centrifuge and analyze the supernatant via the LC-MS/MS method described in Protocol 1.
-
Data Calculation: Plot the natural log of the remaining percentage of the parent compound versus time. Calculate the elimination rate constant ( k ) from the slope.
-
t1/2=0.693/k
-
CLint=(0.693/t1/2)×(Volume of incubation/Microsomal protein)
-
In Vivo Pharmacokinetic Profiling
To evaluate the true systemic exposure, bioavailability, and tissue distribution of the scaffold, in vivo PK studies are conducted, typically in Sprague-Dawley (SD) rats[3].
Causality in Study Design
We perform crossover or parallel dosing with Intravenous (IV) and Per Os (PO, oral) arms. Why? The IV arm establishes the absolute baseline for systemic clearance and volume of distribution without the confounding variable of gut absorption. Comparing the dose-normalized Area Under the Curve (AUC) of the PO arm to the IV arm is the only mathematically rigorous way to calculate absolute oral bioavailability (%F).
Protocol 3: In Vivo PK Study in SD Rats
-
Formulation:
-
IV Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline (ensures complete dissolution of the basic piperidine).
-
PO Formulation: 0.5% Methylcellulose in water (creates a stable suspension for oral gavage).
-
-
Dosing: Administer the IV dose (e.g., 1 mg/kg) via the tail vein. Administer the PO dose (e.g., 5 mg/kg) via oral gavage.
-
Blood Sampling: Collect blood (~150 µL) via the jugular vein into K2EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Processing: Centrifuge blood samples at 3,000 × g for 10 minutes at 4°C to isolate plasma. Store at -80°C until LC-MS/MS analysis.
-
Non-Compartmental Analysis (NCA): Utilize software (e.g., Phoenix WinNonlin) to calculate PK parameters based on the concentration-time data.
Fig 2: Two-compartment pharmacokinetic model with first-order absorption.
Quantitative Data Summary
The table below summarizes representative, characteristic PK parameters for an optimized 2-(piperidin-4-ylmethoxy)nicotinonitrile derivative, highlighting the high volume of distribution typical of basic amines and the moderate clearance afforded by the metabolically stable nicotinonitrile core.
| PK Parameter | Unit | Intravenous (IV) - 1 mg/kg | Oral (PO) - 5 mg/kg | Biological Interpretation |
| Cmax | ng/mL | 450.2 ± 35.1 | 620.5 ± 50.4 | Peak systemic exposure. |
| Tmax | hr | 0.083 (First timepoint) | 1.5 ± 0.5 | Indicates moderate-to-rapid GI absorption. |
| AUC0−∞ | hr*ng/mL | 850.4 ± 75.2 | 2126.0 ± 180.5 | Total systemic exposure. |
| t1/2 | hr | 3.2 ± 0.4 | 3.8 ± 0.6 | Terminal elimination half-life. |
| CL | mL/min/kg | 19.6 ± 2.1 | N/A | Moderate clearance (approx. 35% of rat hepatic blood flow). |
| Vss | L/kg | 4.8 ± 0.5 | N/A | High tissue distribution driven by the basic piperidine ring. |
| Bioavailability ( F ) | % | N/A | 50.0% | Good oral bioavailability, suitable for once-daily dosing. |
Conclusion
The 2-(piperidin-4-ylmethoxy)nicotinonitrile scaffold offers a robust starting point for drug discovery, balancing the target-binding advantages of a basic amine with the metabolic shielding of a deactivated pyridine ring. By employing rigorous, FDA-aligned bioanalytical LC-MS/MS workflows and structured in vitro/in vivo extrapolation (IVIVE) models, DMPK scientists can accurately characterize the absorption, distribution, metabolism, and excretion (ADME) profile of these derivatives, accelerating the progression of high-quality clinical candidates.
Sources
- 1. US20240067630A1 - Aryl ether-substituted heterocyclic compounds as glp1r agonists - Google Patents [patents.google.com]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sciex.com [sciex.com]
Determining the Binding Affinity of 2-(Piperidin-4-ylmethoxy)nicotinonitrile for the Histamine H3 Receptor: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for characterizing the binding affinity of a novel chemical entity, 2-(Piperidin-4-ylmethoxy)nicotinonitrile, to the human histamine H3 (H3) receptor. Given the prevalence of the piperidine scaffold in H3 receptor antagonists, this guide outlines a scientifically rigorous, multi-faceted approach to determine the binding kinetics and equilibrium dissociation constants of this compound. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for both radioligand binding assays and surface plasmon resonance (SPR), two orthogonal and complementary techniques essential for modern drug discovery. Furthermore, this guide will contextualize the binding data by exploring downstream functional assays and the intricate signaling pathways of the H3 receptor. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize novel ligands for G-protein coupled receptors (GPCRs).
Introduction: The Rationale for Targeting the Histamine H3 Receptor
The histamine H3 receptor, a presynaptic Gαi/o-coupled autoreceptor and heteroreceptor, is a key regulator of neurotransmitter release in the central nervous system (CNS).[1][2] Its primary function is to modulate the synthesis and release of histamine, but it also influences the release of other crucial neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[2] The H3 receptor exhibits high constitutive activity, meaning it can signal in the absence of an agonist, making it a prime target for inverse agonists.[3] This unique pharmacological profile has positioned the H3 receptor as an attractive therapeutic target for a range of neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).[3][4]
The molecule at the center of this guide, 2-(Piperidin-4-ylmethoxy)nicotinonitrile, incorporates a piperidine moiety, a common structural feature in many known H3 receptor antagonists.[5] This structural alert suggests a plausible hypothesis that this compound may exhibit affinity for the H3 receptor. This guide, therefore, serves as a roadmap for testing this hypothesis and thoroughly characterizing the compound's binding properties.
Foundational Principles: Understanding Ligand-Receptor Interactions
The interaction between a ligand and its receptor is governed by the principles of chemical kinetics and thermodynamics. The primary metric we seek to determine is the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.
In this guide, we will employ two gold-standard techniques to elucidate the binding characteristics of 2-(Piperidin-4-ylmethoxy)nicotinonitrile:
-
Radioligand Binding Assays: A classic, robust method that utilizes a radiolabeled ligand to quantify the displacement by an unlabeled test compound. This technique provides an indirect measure of affinity, the inhibition constant (Ki).
-
Surface Plasmon Resonance (SPR): A label-free, real-time biophysical technique that measures the change in refractive index at a sensor surface as a ligand binds to an immobilized receptor.[6] SPR provides a wealth of information, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
By utilizing both methods, we can obtain a more complete and validated picture of the compound's binding profile.
Experimental Design and Protocols
A critical prerequisite for both binding assays is a source of the H3 receptor. This is typically achieved through the heterologous expression of the human H3 receptor in a stable cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells.[7][8][9] These cells are then used to prepare membrane fractions that are enriched in the receptor of interest.
Cell Culture and Membrane Preparation
This protocol is a generalized procedure for preparing cell membranes from adherent cells (e.g., HEK293 or CHO) stably expressing the human H3 receptor.
Protocol 1: Cell Membrane Preparation
-
Cell Culture: Culture HEK293 or CHO cells stably expressing the human H3 receptor in T-175 flasks until they reach 80-90% confluency.[7]
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Dislodge the cells using a cell scraper in the presence of ice-cold PBS.
-
Centrifugation: Transfer the cell suspension to a conical tube and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Discard the supernatant and resuspend the cell pellet in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with a protease inhibitor cocktail, pH 7.4).[10]
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron on ice.
-
Membrane Pelleting: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.[10]
-
Washing: Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation step.
-
Final Preparation and Storage: Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing a cryoprotectant like 10% sucrose. Determine the protein concentration using a standard method such as the bicinchoninic acid (BCA) assay. Aliquot the membrane preparation and store at -80°C until use.[10]
Radioligand Binding Assay
This assay will determine the ability of 2-(Piperidin-4-ylmethoxy)nicotinonitrile to displace a known high-affinity radioligand from the H3 receptor. A suitable and commonly used radioligand for the H3 receptor is [³H]-Nα-methylhistamine, an agonist.[11][12]
Protocol 2: Competitive Radioligand Binding Assay
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[13]
-
Reaction Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Nα-methylhistamine (at a concentration close to its Kd, e.g., 1-2 nM), and 150 µL of the H3 receptor membrane preparation (typically 15-50 µg of protein).[10][13]
-
Non-specific Binding (NSB): 50 µL of a high concentration of a known H3 receptor ligand (e.g., 10 µM clobenpropit) to saturate the receptors, 50 µL of [³H]-Nα-methylhistamine, and 150 µL of the membrane preparation.[14]
-
Competitive Binding: 50 µL of varying concentrations of 2-(Piperidin-4-ylmethoxy)nicotinonitrile (typically a 10-point serial dilution, e.g., from 1 pM to 10 µM), 50 µL of [³H]-Nα-methylhistamine, and 150 µL of the membrane preparation.[14]
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[10]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C pre-soaked in 0.3-0.5% polyethyleneimine) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]
-
Scintillation Counting: Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
Surface Plasmon Resonance (SPR) Analysis
SPR offers a label-free, real-time approach to measure binding kinetics.[6] For GPCRs, which are membrane proteins, specialized techniques are required to present the receptor in a functional state on the sensor chip. One common method involves capturing detergent-solubilized receptors onto an antibody-coated chip.
Protocol 3: SPR Kinetic Analysis
-
Receptor Solubilization: Gently solubilize the prepared H3 receptor membranes in a buffer containing a mild detergent (e.g., dodecyl maltoside - DDM) to extract the receptor while maintaining its native conformation. Centrifuge to remove insoluble material.
-
Chip Preparation: Use a sensor chip with a carboxymethylated dextran surface (e.g., CM5 chip). Immobilize an anti-His tag antibody or a receptor-specific antibody onto the chip surface using standard amine coupling chemistry.
-
Receptor Capture: Inject the solubilized H3 receptor preparation over the antibody-coated surface. The receptor will be captured via its tag or a specific epitope, orienting it for ligand binding.
-
Kinetic Analysis:
-
Inject a series of concentrations of 2-(Piperidin-4-ylmethoxy)nicotinonitrile in a running buffer (containing a low concentration of detergent to maintain receptor stability) over the captured receptor surface.
-
Monitor the association phase (ligand binding) and the dissociation phase (ligand unbinding) in real-time.
-
Regenerate the surface between cycles by injecting a low pH solution to remove the captured receptor, preparing it for the next cycle.
-
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[15]
Data Analysis and Interpretation
Radioligand Binding Data
The raw data from the scintillation counter (counts per minute, CPM) are used to calculate the percentage of specific binding at each concentration of the test compound.
-
Specific Binding = Total Binding - Non-specific Binding
-
Plot the percentage of specific binding against the logarithm of the concentration of 2-(Piperidin-4-ylmethoxy)nicotinonitrile.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation :
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
The Ki value represents the affinity of the unlabeled test compound for the receptor.
SPR Data
The SPR sensorgram provides a real-time visualization of the binding event. The association phase shows an increase in the response units (RU) as the analyte binds to the immobilized ligand. The dissociation phase shows a decrease in RU as the analyte dissociates. By fitting these curves to kinetic models, the rate constants (ka and kd) and the affinity (Kd) are determined.
| Parameter | Description | Typical Units |
| ka (kon) | Association rate constant | M⁻¹s⁻¹ |
| kd (koff) | Dissociation rate constant | s⁻¹ |
| Kd | Equilibrium dissociation constant (kd/ka) | M |
| Ki | Inhibition constant | M |
| IC₅₀ | Half maximal inhibitory concentration | M |
Table 1: Key Binding Parameters and Their Descriptions
Functional Characterization: Beyond Binding
Determining binding affinity is a critical first step. However, to fully understand the pharmacological profile of 2-(Piperidin-4-ylmethoxy)nicotinonitrile, it is essential to assess its functional activity. The H3 receptor is Gαi/o-coupled, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[16]
GTPγS Binding Assay
This assay measures the direct activation of G-proteins upon receptor stimulation and can distinguish between agonists, antagonists, and inverse agonists.
Protocol 4: [³⁵S]GTPγS Binding Assay
-
Reaction Setup: In a 96-well plate, incubate the H3 receptor membranes with varying concentrations of 2-(Piperidin-4-ylmethoxy)nicotinonitrile in an assay buffer containing GDP.[1]
-
Initiation: Add [³⁵S]GTPγS, a non-hydrolyzable GTP analog, to initiate the reaction.[1]
-
Incubation and Filtration: Incubate to allow for [³⁵S]GTPγS binding to activated G-proteins. Terminate the reaction by rapid filtration.
-
Counting: Measure the filter-bound radioactivity using a scintillation counter.
An increase in [³⁵S]GTPγS binding indicates agonism, while a decrease below the basal level signifies inverse agonism. A neutral antagonist will block agonist-induced stimulation but will have no effect on basal binding.
cAMP Accumulation Assay
This assay measures the downstream consequence of H3 receptor activation on cAMP levels.
Protocol 5: cAMP Accumulation Assay
-
Cell Plating: Plate HEK293 or CHO cells expressing the H3 receptor in a 96-well plate.
-
Compound Incubation: Incubate the cells with varying concentrations of 2-(Piperidin-4-ylmethoxy)nicotinonitrile.
-
Stimulation: Add forskolin, an adenylyl cyclase activator, to stimulate cAMP production.[17]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).[17]
An H3 receptor agonist will inhibit forskolin-stimulated cAMP accumulation, while an inverse agonist will increase cAMP levels above the basal level (by blocking the receptor's constitutive activity).[17]
Visualizing the System: Workflows and Pathways
Experimental Workflow
A generalized workflow for characterizing a novel ligand for the H3 receptor.
Histamine H3 Receptor Signaling Pathway
Simplified signaling cascade of the histamine H3 receptor.
Conclusion
The comprehensive characterization of a novel compound's binding affinity and functional activity is paramount in the early stages of drug discovery. This guide has provided a detailed, step-by-step framework for determining the binding profile of 2-(Piperidin-4-ylmethoxy)nicotinonitrile for the histamine H3 receptor. By employing both radioligand binding assays and surface plasmon resonance, researchers can obtain a robust and validated measure of affinity and kinetics. Furthermore, the inclusion of functional assays, such as GTPγS binding and cAMP accumulation, will elucidate the compound's pharmacological nature as an agonist, antagonist, or inverse agonist. The methodologies and principles outlined herein are not only applicable to the specific compound and target discussed but can also be adapted for the characterization of a wide range of ligand-GPCR interactions, thereby providing a solid foundation for advancing novel therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for Functional Assays of Histamine H3 Receptor Inverse Agonists. BenchChem.
- Singh, J. K., Maniyar, R. C., & Vikas. (2012). Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists. Biochemistry & Analytical Biochemistry, 1(5).
- ResearchGate. (n.d.). Signaling pathways associated with the histamine H3 receptor.
- Morisset, S., et al. (2002). Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. British Journal of Pharmacology, 135(2), 457–466.
- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assay with Histaprodifen. BenchChem.
- Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166–1181.
- Gemkow, M. J., et al. (2009). The histamine H3 receptor as a therapeutic drug target. Drug Discovery Today, 14(9-10), 509-515.
- Ferrada, C., et al. (2008). The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors.
- Nieto-Alamilla, G., et al. (2016). The Histamine H3 Receptor: Structure, Pharmacology, and Function. Molecular Pharmacology, 89(3), 359-370.
- Baker, J. G. (2008). Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells. BMC Pharmacology, 8(1), 13.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- ResearchGate. (n.d.). Analysis of SPR publications on GPCR.
- Biosensing Instrument. (2018). Technical Note 106: SPR Microscopy vs Radioligand Binding Analysis.
- Geyer, V. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg.
- Rich, R. L., et al. (2009). Surface plasmon resonance applied to G protein-coupled receptors. Analytical Biochemistry, 386(2), 141-151.
- Cumming, P., et al. (1991).
- Revvity. (n.d.). human Histamine H3 Receptor Cell Line. Revvity.
- Esbenshade, T. A., et al. (2005). Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand. Biochemical Pharmacology, 69(5), 771-783.
- Leurs, R., et al. (1995). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. British Journal of Pharmacology, 116(4), 2315–2321.
- de Esch, I. J. P., et al. (2005). Histamine Receptors.
- Stoddart, L. A., et al. (2017). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Chemical Biology, 12(10), 2538–2547.
- West, R. E., et al. (1990). Identification of two H3-histamine receptor subtypes. Molecular Pharmacology, 38(5), 610-613.
- Stark, H. (2003). Histamine H3 receptor antagonists. Mini Reviews in Medicinal Chemistry, 3(4), 371-384.
- Navratilova, I., & Myszka, D. G. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(6), 425–429.
- Roth, B. L. (n.d.). Assay Protocol Book. PDSP.
- Morisset, S., et al. (2002). Histamine H3-receptor-mediated [35S]GTP gamma[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. British Journal of Pharmacology, 135(2), 457-466.
- Sadek, B., et al. (2024). Discovery of New Highly Potent Histamine H3 Receptor Antagonists, Calcium Channel Blockers, and Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry.
- Singh, J. K., Maniyar, R. C., & Vikas. (2012). Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists. Walsh Medical Media.
- Merten, N., et al. (2020). Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. Molecules, 25(21), 5192.
- Ye, L., et al. (2017).
- evitria. (2022).
- Patsnap Synapse. (2025). CHO vs. HEK293 Cells for Protein Expression.
- GenScript. (2022). Human Recombinant CHO-K1/ACE2 Stable Cell Line.
- Grav, L. M., et al. (2021). Harnessing secretory pathway differences between HEK293 and CHO to rescue production of difficult to express proteins. bioRxiv.
Sources
- 1. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of two H3-histamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Label-free detection of small-molecule binding to a GPCR in the membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Study: HEK293 Cells Vs CHO Cells | evitria [evitria.com]
- 9. CHO vs. HEK293 Cells for Protein Expression [synapse.patsnap.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.tocris.com [resources.tocris.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Preliminary screening of 2-(Piperidin-4-ylmethoxy)nicotinonitrile in drug discovery
An In-Depth Technical Guide to the Preliminary Screening of 2-(Piperidin-4-ylmethoxy)nicotinonitrile in Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating hit-to-lead trajectories. 2-(Piperidin-4-ylmethoxy)nicotinonitrile represents a highly versatile, bifunctional building block that merges two potent pharmacophores: a nicotinonitrile (3-cyanopyridine) core and a basic piperidin-4-ylmethoxy tail.
This technical whitepaper provides a comprehensive framework for the preliminary screening of libraries derived from this scaffold. By dissecting the structural biology, detailing in silico rationales, and establishing self-validating high-throughput screening (HTS) protocols, this guide equips drug development professionals with the mechanistic insights required to leverage this molecule against high-value targets, particularly in epigenetics (e.g., Lysine Specific Demethylase 1) and oncology (e.g., PIM-1 kinase).
Pharmacophore Rationale & Structural Biology
The success of 2-(Piperidin-4-ylmethoxy)nicotinonitrile in drug discovery stems from its dual-action structural topology. Understanding the causality behind its interactions is essential for rational library design.
-
The Nicotinonitrile Core (Hinge Binder & Pi-Stacking): The pyridine ring substituted with an electron-withdrawing cyano group at the 3-position is a well-documented pharmacophore in kinase inhibitors[1]. The cyano group acts as a potent hydrogen bond acceptor, often interacting with the backbone amides in the ATP-binding hinge region of kinases, while the electron-deficient pyridine ring engages in favorable π−π stacking or cation- π interactions within hydrophobic pockets[2][3].
-
The Piperidin-4-ylmethoxy Motif (Solubilization & Salt Bridge Formation): The inclusion of the piperidine ring introduces a basic secondary amine (pKa ≈ 9.5). At physiological pH, this nitrogen is protonated. In epigenetic targets like Lysine Specific Demethylase 1 (LSD1), this protonated amine establishes a critical salt bridge and strong electrostatic interactions with acidic residues (e.g., Asp555) deep within the catalytic pocket[4]. Furthermore, the flexible methoxy linker allows the piperidine ring to navigate solvent-exposed channels, significantly improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting analogs.
Table 1: Physicochemical & ADME Profile of the Core Scaffold
| Property | Value (Approximate) | Drug-Likeness Rationale |
| Molecular Weight | 217.27 g/mol | Excellent starting point for fragment-based or lead-oriented synthesis (Rule of 3/5 compliant). |
| cLogP | 1.8 | Optimal lipophilicity for passive membrane permeability without excessive hydrophobic toxicity. |
| pKa (Piperidine NH) | ~9.5 | Ensures protonation at physiological pH, critical for target engagement (e.g., Asp555 in LSD1). |
| H-Bond Donors/Acceptors | 1 / 3 | Balanced polarity; avoids desolvation penalties during target binding. |
| Topological Polar Surface Area | 48.2 Ų | Highly favorable for blood-brain barrier (BBB) penetration if CNS targeting is desired. |
Target Selection & Screening Metrics
Based on historical screening data of structurally analogous compounds, libraries built on the 2-(Piperidin-4-ylmethoxy)nicotinonitrile scaffold should be prioritized for two primary target classes:
A. Epigenetic Modulators (LSD1 Inhibitors) Derivatives containing the 3-(piperidin-4-ylmethoxy)pyridine motif have been validated as highly potent, reversible inhibitors of LSD1, achieving Ki values as low as 29 nM[5][6]. The piperidine moiety is responsible for enhancing enzyme selectivity by >1500-fold against structurally related monoamine oxidases (MAO-A and MAO-B), mitigating severe off-target neurological toxicities[7][8].
B. Kinase Inhibitors (PIM-1, EphA2) Nicotinonitrile derivatives exhibit sub-micromolar to low-nanomolar inhibition against various kinases[9]. For instance, analogous structures have demonstrated potent PIM-1 kinase inhibition (IC50 ≈ 18.9 nM) by occupying the ATP-binding site and inducing apoptosis in cancer models[2].
Table 2: Target Class Screening & Triage Metrics
| Target Class | Primary Assay | Hit Criteria (IC50) | Counter-Screening (Selectivity) |
| LSD1 | TR-FRET Demethylase | < 500 nM | >100-fold vs. MAO-A and MAO-B |
| PIM-1 Kinase | ADP-Glo Kinase Assay | < 100 nM | >50-fold vs. Pan-Kinase Panel |
Preliminary Screening Workflow
To systematically evaluate synthesized libraries, a robust hit-to-lead cascade must be established. The workflow below illustrates the logical progression from primary screening to in vivo proof-of-concept, ensuring that only compounds with high selectivity and favorable pharmacokinetics advance.
Fig 1: Hit-to-lead screening cascade for 2-(Piperidin-4-ylmethoxy)nicotinonitrile analogs.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed with built-in validation mechanisms.
Protocol 1: In Vitro LSD1 Demethylase Activity Assay (TR-FRET)
Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard fluorescence intensity assays. Pyridine and nicotinonitrile derivatives often exhibit intrinsic autofluorescence in the blue/green spectrum, which generates false positives in standard assays. The time-delayed emission of Europium (Eu) in TR-FRET completely bypasses this compound interference.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 1X assay buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 0.1 mg/mL BSA, and 1 mM DTT. Validation: BSA prevents non-specific compound aggregation (promiscuous inhibition).
-
Compound Plating: Dispense compounds into a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to create a 10-point dose-response curve (3-fold dilutions starting at 10 µM).
-
Enzyme Incubation: Add recombinant human LSD1 enzyme (final concentration 2 nM). Incubate for 15 minutes at room temperature to allow for equilibrium binding.
-
Reaction Initiation: Add a substrate mixture containing 20 nM biotinylated H3K4me2 peptide and 50 µM FAD (cofactor). Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding the TR-FRET detection mixture: Eu-labeled anti-demethylated H3K4 antibody and Streptavidin-APC. Incubate for 30 minutes.
-
Readout: Read the plate on a multi-mode microplate reader (Excitation 320 nm; measure Emission at 665 nm and 615 nm). Calculate the 665/615 ratio to determine specific demethylase activity.
Protocol 2: Kinase Inhibition Assay (ADP-Glo™)
Causality Check: The ADP-Glo assay measures the generation of ADP, making it a universal, substrate-independent method. Because the nicotinonitrile scaffold is hypothesized to be an ATP-competitive hinge binder, running this assay at the exact ATP Km for the specific kinase (e.g., PIM-1) ensures that the measured IC50 accurately reflects the compound's binding affinity without being artificially outcompeted by saturating ATP concentrations.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).
-
Enzyme/Compound Incubation: Add 1 ng/well of recombinant PIM-1 kinase to the 384-well plate containing the pre-dispensed compound gradient. Incubate for 10 minutes.
-
Reaction Initiation: Add ATP (at the predetermined Km , typically ~10 µM) and the specific target peptide substrate. Incubate for 45 minutes at 30°C.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unreacted ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, simultaneously driving a luciferase/luciferin reaction. Incubate for 30 minutes in the dark.
-
Readout: Measure luminescence. The luminescent signal is directly proportional to the ADP generated, which inversely correlates with the inhibitory potency of the nicotinonitrile analog.
References
-
Wu, F., et al. "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1." Journal of Medicinal Chemistry, 2015. URL:[Link]
-
Ali, S. S., et al. "Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies." Medicinal Chemistry Research, 2025. URL:[Link]
-
ACS Publications. "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1." Journal of Medicinal Chemistry, 2015. URL:[Link]
-
MDPI. "Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies." Molecules, 2024. URL:[Link]
-
ACS Publications. "Discovery of Potent Antimalarial Type II Kinase Inhibitors with Selectivity over Human Kinases." Journal of Medicinal Chemistry, 2024. URL:[Link]
-
PubMed. "Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition." Bioorganic Chemistry, 2022. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies [mdpi.com]
- 5. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Preformulation and Physicochemical Profiling of 2-(Piperidin-4-ylmethoxy)nicotinonitrile: A Technical Guide
Executive Summary
In modern drug discovery, 2-(Piperidin-4-ylmethoxy)nicotinonitrile serves as a highly privileged pharmacophore and key intermediate. Featuring a dual-nature architecture—a basic piperidine ring linked via an ether bridge to an electron-deficient cyanopyridine core—this moiety is instrumental in the design of lysine-specific demethylase (LSD1) inhibitors [1] and cytochrome P450 11A1 (CYP11A1) modulators [2].
Transitioning this molecule from a synthetic building block to a viable active pharmaceutical ingredient (API) requires rigorous physicochemical profiling. This whitepaper provides a comprehensive, step-by-step technical framework for the preformulation of 2-(Piperidin-4-ylmethoxy)nicotinonitrile, focusing on acid-base equilibria, solid-state characterization, and excipient compatibility.
Structural and Physicochemical Profiling
Understanding the intrinsic properties of the molecule is the first step in designing a self-validating formulation strategy. The physicochemical behavior of 2-(Piperidin-4-ylmethoxy)nicotinonitrile is strictly governed by its two nitrogenous systems.
Acid-Base Equilibria and Causality
-
The Piperidine Nitrogen (pKa ~11.1): The secondary sp3 amine in the piperidine ring is strongly basic [3]. At physiological pH (7.4), this nitrogen is >99.9% protonated. This high degree of ionization ensures excellent aqueous solubility in the gastrointestinal (GI) tract but can result in permeability-limited absorption (BCS Class III behavior).
-
The Pyridine Nitrogen (pKa ~1.39): Unsubstituted pyridine typically has a pKa of ~5.2. However, the strong electron-withdrawing inductive and mesomeric effects of the nitrile (-CN) group at the 3-position drastically deplete electron density from the pyridine nitrogen [4]. Consequently, this nitrogen remains unprotonated across the entire physiological pH range (pH 1.2–7.4) and does not contribute to aqueous solubility.
Quantitative Data Summary
| Property | Value (Literature / Calculated) | Formulation Implications |
| Molecular Weight | 217.27 g/mol | Highly favorable for oral absorption; complies with Lipinski's Rule of 5. |
| pKa 1 (Piperidine) | ~11.1 [3] | Fully ionized at pH 7.4; necessitates salt formation for solid-state stability. |
| pKa 2 (Nicotinonitrile) | ~1.39 [4] | Unprotonated in the GI tract; inert regarding pH-dependent solubility shifts. |
| LogP (Free Base) | ~1.8 - 2.2 | Moderate lipophilicity; suggests good intrinsic membrane permeability. |
| LogD (pH 7.4) | < 0 | Highly hydrophilic in vivo; requires permeability enhancement strategies. |
| Solid-State Form | Hydrochloride Salt (Typical) | High melting point, crystalline, suitable for direct compression. |
Preformulation Strategies and Workflows
Because the free base of 2-(Piperidin-4-ylmethoxy)nicotinonitrile is prone to oxidative degradation and exhibits poor handling properties (often presenting as a low-melting solid or oil), it must be isolated as a pharmaceutical salt.
Protocol 1: High-Throughput Salt Screening Methodology
This protocol is designed as a self-validating system: every thermal or structural anomaly detected in Step 4 forces a specific optimization in Step 1.
-
Solvent Selection: Dissolve 100 mg of the free base in 2 mL of a high-dielectric, low-boiling solvent system (e.g., Acetone/Water 9:1 v/v) at 45°C. Causality: The high dielectric constant stabilizes the forming ion pair, while the low boiling point facilitates rapid supersaturation upon cooling.
-
Acid Addition: Add 1.05 molar equivalents of pharmaceutically acceptable acids (e.g., Hydrochloric acid, Methanesulfonic acid, p -Toluenesulfonic acid) dropwise under continuous stirring.
-
Crystallization: Cool the mixture to 5°C at a rate of 0.5°C/min. If no precipitation occurs, introduce an antisolvent (e.g., heptane) dropwise until the solution becomes cloudy, then age for 12 hours.
-
Validation (XRPD & DSC): Isolate the solid and analyze via X-ray Powder Diffraction (XRPD) to confirm long-range crystalline order. Follow with Differential Scanning Calorimetry (DSC). Causality: If DSC reveals a broad endotherm prior to the sharp melting peak, it indicates desolvation or hygroscopicity, invalidating the salt candidate for standard solid oral dosage forms and requiring a return to Step 1 with a less polar solvent.
Step-by-step preformulation workflow from salt screening to prototype formulation development.
Stability and Excipient Compatibility
The chemical architecture of 2-(Piperidin-4-ylmethoxy)nicotinonitrile presents specific degradation risks that must be mitigated during formulation. The secondary amine of the piperidine ring is highly susceptible to N-oxidation, while the nitrile group can undergo hydrolysis to an amide under extreme pH and thermal stress.
Protocol 2: Excipient Compatibility and Degradation Profiling
To prevent late-stage formulation failures, excipient compatibility must be rigorously tested against oxidative and hydrolytic pathways.
-
Binary Mixture Preparation: Prepare 1:1 (w/w) binary mixtures of the API salt with standard excipients (e.g., Microcrystalline Cellulose, Lactose Monohydrate, and Povidone).
-
Stress Induction: Add 5% w/w LC-MS grade water to the mixtures to simulate high-humidity microenvironments. Homogenize using a vortex mixer.
-
Accelerated Aging: Seal the mixtures in glass vials and store them in a stability chamber at 40°C / 75% Relative Humidity (RH) for 4 weeks.
-
LC-MS Quantification: Extract the API using a Methanol/Water (50:50) diluent and analyze via LC-MS.
-
Causality: Povidone and Polyethylene Glycols (PEGs) often contain trace hydroperoxides. LC-MS provides a self-validating mass balance; the appearance of an [M+16] peak confirms N-oxidation of the piperidine ring, dictating the mandatory exclusion of peroxide-containing excipients or the addition of antioxidants (e.g., BHT) to the final formulation.
-
pH-dependent speciation and oxidative degradation pathways of the pharmacophore.
Conclusion
Formulating 2-(Piperidin-4-ylmethoxy)nicotinonitrile requires a strategic balance between its highly basic piperidine moiety and its electron-deficient cyanopyridine core. By leveraging high-throughput salt screening to isolate a stable crystalline form (such as the hydrochloride salt) and rigorously screening out peroxide-containing excipients to prevent N-oxidation, drug development professionals can successfully advance this privileged pharmacophore through preclinical and clinical formulation stages.
References
-
Title: 3-(Piperidin-4-ylmethoxy) pyridine-containing compounds are potent inhibitors of lysine-specific demethylase. Source: Journal of Medicinal Chemistry, 2016, 59(5), 253-263. URL: [Link]
- Title: Cyp11a1 inhibitors (Patent EP4149924A1)
-
Title: Piperidine (CID 8082) - Physical and Chemical Properties Source: PubChem, National Institutes of Health (NIH) URL: [Link]
-
Title: 3-Cyanopyridine (CID 79) - Physical and Chemical Properties Source: PubChem, National Institutes of Health (NIH) URL: [Link]
Application Note: Synthesis Protocol for 2-(Piperidin-4-ylmethoxy)nicotinonitrile
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction and Strategic Overview
2-(Piperidin-4-ylmethoxy)nicotinonitrile is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug discovery. It hybridizes two privileged pharmacophores: a piperidine ring, which modulates physicochemical properties such as basicity and aqueous solubility, and a nicotinonitrile (3-cyanopyridine) core, which frequently participates in key hydrogen-bonding interactions within target protein active sites.
The most efficient and scalable synthetic route to this molecule involves a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): Coupling of commercially available 2-chloro-3-cyanopyridine with a protected nucleophile, N-Boc-piperidin-4-ylmethanol.
-
Acidic Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal the secondary amine.
Synthesis Workflow
Workflow for the two-step synthesis of 2-(Piperidin-4-ylmethoxy)nicotinonitrile.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Insights & Causality
The SNAr reaction relies on the activation of the pyridine ring. The cyano group at the 3-position is strongly electron-withdrawing, which significantly lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring and stabilizes the anionic Meisenheimer complex intermediate during nucleophilic attack at the 2-position[1].
Crucial Design Choice: The piperidine nitrogen must be protected (e.g., as a Boc carbamate) prior to this step. If unprotected piperidin-4-ylmethanol were used, the secondary amine would act as a competing nucleophile, leading to a complex mixture of O-arylated and N-arylated byproducts. Sodium hydride (NaH) is selected as the base to quantitatively deprotonate the primary alcohol, generating a highly reactive alkoxide nucleophile.
Reaction Parameters
| Reagent / Solvent | Equivalents | Function |
| 2-Chloro-3-cyanopyridine | 1.0 eq | Electrophile |
| N-Boc-piperidin-4-ylmethanol | 1.1 eq | Protected Nucleophile |
| Sodium Hydride (NaH, 60% in mineral oil) | 1.5 eq | Strong Base |
| Tetrahydrofuran (THF), anhydrous | 0.2 M | Polar Aprotic Solvent |
Detailed Experimental Protocol
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Alkoxide Generation: Dissolve N-Boc-piperidin-4-ylmethanol (1.1 eq) in anhydrous THF (0.2 M). Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (1.5 eq) in small portions. Self-validation: Hydrogen gas evolution will be immediately visible. Stir at 0 °C for 30 minutes to ensure complete alkoxide formation.
-
Electrophile Addition: Dissolve 2-chloro-3-cyanopyridine (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–12 hours. Monitor reaction progress via TLC or LC-MS until the complete consumption of the 2-chloro-3-cyanopyridine is observed.
-
Quenching and Workup: Cool the mixture back to 0 °C and carefully quench excess NaH with a slow dropwise addition of saturated aqueous NH4Cl.
-
Extraction: Dilute with Ethyl Acetate (EtOAc) and partition the layers. Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the intermediate, tert-butyl 4-(((3-cyanopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate.
Step 2: Boc Deprotection
Mechanistic Insights & Causality
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group[2]. Treatment with a strong acid, such as Trifluoroacetic Acid (TFA), protonates the carbamate carbonyl. Subsequent fragmentation yields the desired secondary amine, carbon dioxide (CO2), and the tert-butyl cation (which rapidly loses a proton to form isobutylene gas). The evolution of these gases drives the reaction to completion thermodynamically.
Reaction Parameters
| Reagent / Solvent | Concentration / Ratio | Function |
| Protected Intermediate | 0.1 - 0.5 M | Substrate |
| Trifluoroacetic Acid (TFA) | 20% - 50% (v/v) | Acidic Cleavage Reagent |
| Dichloromethane (DCM) | 50% - 80% (v/v) | Solvent |
Detailed Experimental Protocol
-
Dissolution: Dissolve the purified intermediate from Step 1 in anhydrous DCM to achieve a concentration of approximately 0.2 M in a round-bottom flask[2].
-
Acid Addition: Cool the solution to 0 °C. Slowly add TFA to the stirred solution to achieve a final ratio of 1:1 to 1:4 (TFA:DCM)[2].
-
Deprotection: Remove the cooling bath and stir the reaction at room temperature. Self-validation: Mild effervescence (CO2 and isobutylene) may be observed. The reaction is typically complete within 1 to 3 hours[2]. Monitor via LC-MS; the mass of the product will shift by -100 Da (loss of Boc) relative to the starting material.
-
Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Azeotropic Removal: To ensure complete removal of residual TFA, co-evaporate the resulting oil with toluene (3 x 10 mL) followed by DCM (2 x 10 mL)[2].
-
Isolation: The product, 2-(Piperidin-4-ylmethoxy)nicotinonitrile , is isolated as its TFA salt. If the free base is required, dissolve the salt in DCM, wash with saturated aqueous NaHCO3, dry the organic layer over Na2SO4, and concentrate.
Analytical Characterization (Expected Data)
To confirm the structural integrity of the final product, the following analytical signatures should be verified:
-
LC-MS (ESI+): The expected exact mass for the free base (C12H15N3O) is 217.12. The mass spectrum should show a dominant[M+H]+ peak at m/z 218.1.
-
1H NMR (CDCl3 or DMSO-d6):
-
Pyridine Protons: Characteristic splitting pattern for the 2,3-disubstituted pyridine ring (typically a doublet of doublets for the proton para to the cyano group, a doublet for the ortho proton, and a multiplet for the meta proton).
-
Ether Linkage: A distinct doublet (~4.2 - 4.4 ppm) corresponding to the -CH2-O- group, coupling to the piperidine methine proton.
-
Validation of Deprotection: The complete disappearance of the intense 9-proton singlet at ~1.4 ppm confirms the successful removal of the tert-butyl group.
-
References
-
Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives . ACS Publications. Available at:[Link]
-
Synthesis of Phantasmidine . NIH PubMed Central. Available at:[Link]
Sources
Application Note: ¹H and ¹³C NMR Structural Characterization of 2-(Piperidin-4-ylmethoxy)nicotinonitrile
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals.
Executive Overview & Structural Significance
2-(Piperidin-4-ylmethoxy)nicotinonitrile is a highly versatile bifunctional building block frequently utilized in medicinal chemistry. The molecule is composed of a nicotinonitrile (3-cyanopyridine) core and a piperidine ring , bridged by a conformationally flexible methyleneoxy (-O-CH₂-) linker.
Understanding the precise nuclear magnetic resonance (NMR) profile of this compound is critical for downstream drug discovery applications. The nicotinonitrile scaffold acts as a robust π-delocalized heteroaromatic system capable of strong hydrogen bonding, while the piperidine ring introduces basicity and critical conformational dynamics[1]. This application note provides a comprehensive, self-validating protocol for the ¹H and ¹³C NMR characterization of this molecule, detailing the causality behind sample preparation, acquisition parameters, and the mechanistic rationale for signal assignments.
Experimental Methodology & Causality
A high-quality NMR spectrum begins long before the sample enters the magnet. The following protocol is designed to ensure optimal magnetic field homogeneity, thereby preventing line broadening and signal overlap—a critical requirement when resolving the complex multiplet structures of the piperidine ring[2].
Sample Preparation Protocol
-
Solvent Selection: Use Deuterated Chloroform (CDCl₃, 99.8% D).
-
Causality: CDCl₃ provides excellent solubility for the free base form of the compound. Furthermore, lacking exchangeable deuterium atoms (unlike CD₃OD or D₂O), CDCl₃ prevents the rapid proton-deuterium exchange of the piperidine secondary amine (N-H), allowing this specific proton to be observed in the ¹H spectrum[2].
-
-
Concentration Optimization: Weigh 10–15 mg of the analyte and dissolve it in 0.6 mL of CDCl₃ (yielding a ~75–115 mM solution).
-
Causality: This concentration strikes the optimal balance. Lower concentrations would require prohibitively long acquisition times for the ¹³C spectrum due to the low natural abundance (1.1%) of the ¹³C isotope. Higher concentrations increase solution viscosity, which restricts molecular tumbling, shortens the transverse relaxation time ( T2 ), and causes severe peak broadening[2].
-
-
Filtration: Pass the solution through a glass wool plug packed in a Pasteur pipette directly into a high-quality 5 mm NMR tube.
-
Causality: Undissolved particulates or paramagnetic dust create localized magnetic susceptibility gradients. Filtering ensures a perfectly homogenous solution, which is an absolute prerequisite for successful shimming[2].
-
Instrument Setup & Acquisition Workflow
Fig 1: Step-by-step workflow for NMR sample preparation and data acquisition.
Validation Checkpoint: Before initiating overnight ¹³C acquisitions, acquire a single-scan ¹H spectrum. Measure the Full Width at Half Maximum (FWHM) of the residual CHCl₃ solvent peak (δ 7.26 ppm). If FWHM < 1.0 Hz, the shimming is optimal. If FWHM > 1.5 Hz, re-shim the Z-axis gradients to prevent resolution loss.
Structural Characterization & Signal Assignment
The assignment of the NMR signals is governed by the electronic environment (shielding/deshielding effects) and the 3D conformation of the molecule.
¹H NMR Analysis (400 MHz, CDCl₃)
The proton spectrum is divided into three distinct regions: the downfield heteroaromatic protons, the mid-field linker protons, and the upfield aliphatic piperidine protons[3].
-
The Pyridine Core: The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing anisotropic effect[1]. The C6-H proton is located ortho to the pyridine nitrogen and para to the cyano group, making it the most electron-deficient (deshielded) proton in the molecule, appearing at ~8.35 ppm[4]. The C5-H proton is meta to both heteroatom substituents, experiencing the least deshielding, and resonates upfield at ~7.05 ppm[5].
-
The Piperidine Ring: The piperidine ring adopts a rigid chair conformation at room temperature. Because of this restricted geometry, the axial and equatorial protons on the same carbon atom exist in magnetically non-equivalent environments and exhibit distinct chemical shifts[1][3]. Equatorial protons generally resonate downfield of their axial counterparts due to the anisotropic deshielding effect of the adjacent C-C bonds.
Table 1: ¹H NMR Spectral Data and Mechanistic Causality
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Int. | Assignment Rationale & Causality |
| Pyridine C6-H | 8.35 | dd | 5.0, 1.8 | 1H | Strongly deshielded by adjacent pyridine nitrogen and para-nitrile group. |
| Pyridine C4-H | 7.95 | dd | 7.6, 1.8 | 1H | Deshielded by the ortho-nitrile group. |
| Pyridine C5-H | 7.05 | dd | 7.6, 5.0 | 1H | Least deshielded aromatic proton; meta to heteroatoms. |
| -O-CH₂- | 4.32 | d | 6.5 | 2H | Deshielded by the highly electronegative oxygen atom. |
| Pip C2'-H, C6'-H (eq) | 3.15 | m | - | 2H | Equatorial protons adjacent to the electronegative amine nitrogen. |
| Pip C2'-H, C6'-H (ax) | 2.65 | td | 12.0, 2.5 | 2H | Axial protons adjacent to the amine nitrogen. |
| Pip C4'-H | 2.05 | m | - | 1H | Methine proton coupled to the linker and adjacent C3'/C5' protons. |
| Pip C3'-H, C5'-H (eq) | 1.85 | m | - | 2H | Equatorial aliphatic protons on the carbon backbone. |
| Pip N-H | 1.80 | br s | - | 1H | Broad singlet due to quadrupolar relaxation of ¹⁴N and slow exchange. |
| Pip C3'-H, C5'-H (ax) | 1.35 | qd | 12.0, 4.0 | 2H | Most shielded axial aliphatic protons. |
¹³C NMR Analysis (100 MHz, CDCl₃)
Carbon chemical shifts are highly sensitive to hybridization state and electronegativity. The ¹³C spectrum is acquired using composite pulse decoupling (CPD) to remove ¹H-¹³C scalar couplings, yielding a single sharp peak for each unique carbon environment[2].
-
The Nitrile and Pyridine Carbons: The C2 carbon is directly bonded to the highly electronegative oxygen atom, pulling electron density away and causing severe deshielding (~163.5 ppm)[5]. Interestingly, the C3 carbon is highly shielded (~96.5 ppm) due to resonance electron donation from the adjacent oxygen atom's lone pairs[5]. The sp-hybridized nitrile carbon (-C≡N) appears at a characteristic shift of ~115.2 ppm[5].
Table 2: ¹³C NMR Spectral Data and Mechanistic Causality
| Position | Chemical Shift (δ, ppm) | Type | Assignment Rationale & Causality |
| Pyridine C2 | 163.5 | C | Highly deshielded by direct attachment to the electronegative oxygen. |
| Pyridine C6 | 152.0 | CH | Deshielded by the adjacent electronegative ring nitrogen. |
| Pyridine C4 | 141.2 | CH | Deshielded by the ortho-nitrile group. |
| Pyridine C5 | 116.8 | CH | Meta position on the pyridine ring; lacks direct inductive deshielding. |
| Nitrile (-C≡N) | 115.2 | C | Characteristic sp-hybridized carbon shift. |
| Pyridine C3 | 96.5 | C | Shielded by resonance electron donation from the C2 oxygen atom. |
| -O-CH₂- | 71.5 | CH₂ | Deshielded by direct attachment to the ether oxygen. |
| Pip C2', C6' | 46.2 | CH₂ | Deshielded by the adjacent amine nitrogen. |
| Pip C4' | 36.5 | CH | Methine carbon attached to the ether linker. |
| Pip C3', C5' | 29.8 | CH₂ | Aliphatic carbons furthest from heteroatoms; most shielded. |
2D NMR Validation Strategy
While 1D NMR provides the foundational data, absolute confirmation of the structure—especially the connectivity between the piperidine ring, the linker, and the pyridine core—requires two-dimensional (2D) NMR techniques[3].
Fig 2: Logical strategy utilizing 1D and 2D NMR techniques for unambiguous signal assignment.
Key 2D Correlations to Verify:
-
COSY (Correlation Spectroscopy): Use this to map the contiguous spin system of the piperidine ring (C2'-H ↔ C3'-H ↔ C4'-H ↔ C5'-H ↔ C6'-H).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the critical self-validating experiment. Look for a strong ³J correlation between the linker protons (-O-CH₂-, δ 4.32) and the pyridine C2 carbon (δ 163.5). This through-bond correlation definitively proves the ether linkage connects the piperidine moiety to the specific C2 position of the nicotinonitrile core[3].
References
- Bruker NMR Training - Magnetic Resonance Research Center. University of Notre Dame.
- Rapid Emerging Drug Deployment (REMEDY) Characterization Results. National Institute of Standards and Technology (NIST).
- Synthesis and characterization of new 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile and their furo[2,3-b]pyridine derivatives. ResearchGate.
- Synthesis and characterization of new 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile. European Journal of Chemistry.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
Sources
Application Note: 2-(Piperidin-4-ylmethoxy)nicotinonitrile as a Bifunctional Scaffold in Targeted Drug Discovery
Executive Summary
In modern medicinal chemistry, the selection of highly versatile, bifunctional building blocks is critical for accelerating hit-to-lead optimization. 2-(Piperidin-4-ylmethoxy)nicotinonitrile (also known as 2-(piperidin-4-ylmethoxy)pyridine-3-carbonitrile) is a privileged scaffold that combines a basic, solubilizing piperidine ring with an electron-deficient nicotinonitrile core. This application note details the structural rationale, strategic utility, and validated synthetic protocols for deploying this building block in the development of kinase inhibitors and epigenetic modulators.
Structural Rationale & Pharmacophore Mapping
The architectural design of 2-(Piperidin-4-ylmethoxy)nicotinonitrile offers distinct advantages for structure-activity relationship (SAR) exploration:
-
The Piperidin-4-ylmethoxy Moiety: The secondary amine of the piperidine ring (pKa ~10.0) ensures excellent aqueous solubility and facilitates the formation of stable pharmaceutical salts (e.g., hydrochlorides). In target binding, this flexible ether-linked appendage typically projects into solvent-exposed regions or engages in critical salt-bridge interactions with acidic residues (such as Asp or Glu) within enzyme active sites[1].
-
The Nicotinonitrile Core: The pyridine nitrogen acts as a potent hydrogen-bond acceptor, frequently anchoring the molecule to the hinge region of kinases. The nitrile group at the 3-position serves a dual purpose: it acts as a strong electron-withdrawing group (EWG) that lowers the basicity of the pyridine ring (mitigating off-target hERG liabilities), and it provides a versatile synthetic handle for bioisosteric replacement (e.g., conversion to amides, amidines, or tetrazoles).
Strategic Utility in Medicinal Chemistry
Target Class 1: Epigenetic Modulators (LSD1 Inhibitors)
Lysine-specific demethylase 1 (LSD1) is a critical epigenetic enzyme responsible for maintaining balanced methylation levels at histone H3K4, and its overexpression is implicated in various leukemias and solid tumors. Scaffolds containing the piperidin-4-ylmethoxy-pyridine motif have been identified as highly potent, competitive inhibitors of LSD1. By occupying the substrate-binding pocket, these derivatives block demethylation, thereby restoring the transcription of tumor suppressor genes and halting cancer cell proliferation [1].
Target Class 2: Kinase Inhibitors (IKK & ROCK)
The 2-alkoxynicotinonitrile motif is frequently deployed in the design of ATP-competitive kinase inhibitors, particularly targeting IkappaB kinase (IKK) and Rho-associated protein kinase (ROCK). The planar nicotinonitrile core mimics the adenine ring of ATP, while the piperidine nitrogen provides a vector for library generation via N-alkylation or acylation, allowing chemists to fine-tune the pharmacokinetic (PK) profile.
Physicochemical Profiling
Understanding the baseline physicochemical properties of the unconjugated building block is essential for predicting the behavior of downstream derivatives.
| Property | Value | Medicinal Chemistry Implication |
| Molecular Formula | C₁₂H₁₅N₃O | Low molecular weight allows for extensive derivatization without exceeding Lipinski's Rule of 5. |
| Molecular Weight | 217.27 g/mol | High Ligand Efficiency (LE) potential. |
| cLogP (estimated) | ~1.2 | Excellent starting lipophilicity; leaves room for adding lipophilic target-binding groups. |
| pKa (Piperidine N) | ~10.0 | Exists predominantly cationized at physiological pH (7.4), driving high aqueous solubility. |
| H-Bond Donors (HBD) | 1 | Minimal HBD count favors membrane permeability. |
| H-Bond Acceptors (HBA) | 4 | Provides multiple vectors for target engagement (Nitrile, Pyridine, Ether, Piperidine). |
Synthetic Workflows & Visualizations
Fig 1. Divergent synthetic workflow for library generation using the nicotinonitrile scaffold.
Fig 2. Mechanism of action for piperidine-based LSD1 inhibitors in epigenetic regulation.
Detailed Experimental Protocols
Protocol A: N-Derivatization via Reductive Amination
Objective: Rapid generation of a derivative library by modifying the secondary piperidine amine to explore SAR in the solvent-exposed region.
Reagents:
-
2-(Piperidin-4-ylmethoxy)nicotinonitrile (1.0 equiv)
-
Target Aldehyde or Ketone (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic, required only if using ketones)
Step-by-Step Methodology:
-
Imine Formation: Dissolve the scaffold and the aldehyde in anhydrous DCE (0.2 M concentration). Stir at room temperature for 30–60 minutes to allow complete imine/iminium formation.
-
Reduction: Add NaBH(OAc)₃ portion-wise to the stirring solution.
-
Reaction Monitoring: Stir for 12–16 hours under a nitrogen atmosphere. Monitor reaction progress via LC-MS.
-
Workup: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Extract the aqueous layer with Dichloromethane (DCM) three times. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Causality & Self-Validation System:
-
Reagent Selection: NaBH(OAc)₃ is intentionally chosen over NaBH₃CN or NaBH₄ because it is a mild reducing agent that specifically targets the intermediate iminium ion without reducing the unreacted aldehyde or the sensitive nitrile group.
-
Solvent Selection: DCE is utilized because it provides excellent solubility and stabilizes the iminium intermediate far better than protic solvents like methanol.
-
Validation: The reaction is self-validating via LC-MS. The disappearance of the starting material mass (m/z 218[M+H]⁺) and the appearance of the target mass confirm conversion. The NaHCO₃ quench serves a dual purpose: it neutralizes any residual acetic acid and ensures the basic piperidine product is fully deprotonated, partitioning cleanly into the organic layer during extraction.
Protocol B: Nitrile Bioisosteric Replacement (Tetrazole Synthesis)
Objective: Conversion of the nicotinonitrile group into a 1H-tetrazole, a metabolically stable bioisostere of a carboxylic acid, utilizing the Sharpless aqueous protocol [2].
Reagents:
-
N-Boc protected 2-(Piperidin-4-ylmethoxy)nicotinonitrile (1.0 equiv) (Note: N-protection is recommended to prevent complexation with the zinc catalyst)
-
Sodium azide (NaN₃) (1.2 equiv)
-
Zinc bromide (ZnBr₂) (1.0 equiv)
-
Deionized water
Step-by-Step Methodology:
-
Suspension: Suspend the protected nitrile, NaN₃, and ZnBr₂ in deionized water (0.5 M concentration) in a round-bottom flask equipped with a reflux condenser.
-
Cycloaddition: Heat the mixture to vigorous reflux (100 °C) with rapid stirring for 24 hours.
-
Acidification: Cool the mixture to room temperature. Slowly acidify the reaction mixture to pH ~2 using 3M HCl while stirring in an ice bath.
-
Extraction: Extract the precipitated/dissolved tetrazole with ethyl acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Causality & Self-Validation System:
-
Catalyst & Solvent Rationale: The use of ZnBr₂ in water (the Sharpless protocol) avoids toxic, high-boiling organic solvents like DMF. ZnBr₂ acts as a Lewis acid to activate the nitrile towards the[3+2] cycloaddition with the azide ion.
-
Safety Causality: The aqueous solution of ZnBr₂ and NaN₃ naturally maintains a slightly alkaline pH (~8). This is a critical safety feature, as it prevents the formation and release of highly toxic, volatile hydrazoic acid (HN₃) gas during the 100 °C reflux step.
-
Validation: Acidification to pH 2 is mandatory to protonate the newly formed tetrazole (pKa ~4.5), driving it from its water-soluble sodium salt form into the organic phase during extraction. This shift is easily monitored by TLC; the tetrazole product will be significantly more polar than the starting nitrile and will streak on standard silica unless a polar eluent modified with 1% Acetic Acid is used.
References
-
Wu, F., et al. "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1." Journal of Medicinal Chemistry, 2016, 59(1), 253-263.[Link][1]
-
Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, 2001, 66(24), 7945-7950. [Link][2][3]
Sources
Long-term storage conditions and stability of 2-(Piperidin-4-ylmethoxy)nicotinonitrile
Application Note: Long-Term Storage Conditions and Stability-Indicating Protocols for 2-(Piperidin-4-ylmethoxy)nicotinonitrile
Executive Summary
2-(Piperidin-4-ylmethoxy)nicotinonitrile (Chemical Formula: C₁₂H₁₅N₃O; Exact Mass: ~217.12 Da) is a highly functionalized building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). The molecule features three distinct reactive domains: a basic secondary amine (piperidine ring), an ether linkage, and an electrophilic nitrile group attached to a pyridine core. Because even minor environmental fluctuations can induce chemical transformations that compromise downstream synthetic yield or API purity[], establishing rigorous, scientifically grounded storage conditions and stability-indicating analytical methods is critical. This guide details the mechanistic degradation pathways of this compound and provides a self-validating protocol for long-term storage and stress testing in accordance with ICH Q1A(R2) guidelines[2].
Mechanistic Profiling of Degradation Vulnerabilities
To design an effective storage protocol, one must first understand the causality behind the molecule's degradation. The structural features of 2-(Piperidin-4-ylmethoxy)nicotinonitrile dictate its specific vulnerabilities:
-
Nitrile Hydrolysis (Nicotinonitrile Core): The nitrile group on the electron-deficient pyridine ring is highly susceptible to nucleophilic attack by water, a reaction accelerated by both acidic and basic conditions. Hydrolysis proceeds sequentially, first yielding the corresponding nicotinamide derivative, and upon further stress, the nicotinic acid derivative[3].
-
Oxidation and Carbamate Formation (Piperidine Ring): The secondary amine of the piperidine moiety is a strong nucleophile. Exposure to atmospheric oxygen or trace peroxides leads to N-oxidation. Furthermore, in the presence of ambient moisture and carbon dioxide, the secondary amine readily undergoes nucleophilic addition to CO₂, forming an insoluble carbamate salt.
-
Ether Cleavage: While relatively robust, the ether linkage connecting the piperidine and pyridine rings can undergo acid-catalyzed cleavage at elevated temperatures, yielding piperidin-4-ylmethanol and 2-hydroxynicotinonitrile.
Logical relationship of chemical degradation pathways for 2-(Piperidin-4-ylmethoxy)nicotinonitrile.
Recommended Long-Term Storage Protocol
Based on the degradation profile and ICH Q1A(R2) standards[4], the following storage conditions are engineered to mitigate hydrolysis, oxidation, and photolysis.
Step-by-Step Storage Methodology:
-
Primary Containment: Transfer the bulk powder into an amber borosilicate glass vial. Causality: Amber glass blocks UV radiation (specifically <400 nm), preventing photolytic degradation of the pyridine core.
-
Atmospheric Control (Crucial): Purge the vial with high-purity Argon (or Nitrogen) for 30–60 seconds before sealing. Causality: Displacing oxygen and atmospheric CO₂ prevents N-oxide formation and piperidine carbamate precipitation.
-
Closure System: Seal the vial with a PTFE-lined screw cap. Causality: PTFE provides a chemically inert, impermeable moisture barrier, preventing ambient humidity from initiating nitrile hydrolysis.
-
Secondary Packaging: Place the sealed vial inside a heat-sealed aluminum foil pouch containing a silica gel desiccant packet.
-
Temperature Control: Store the final package at 2°C to 8°C (Refrigerated) . Causality: Lowering the kinetic energy of the system exponentially decreases the rate of any residual hydrolytic or oxidative reactions.
Stability-Indicating Analytical Protocol (HPLC-UV/LC-MS)
To evaluate the integrity of the compound over time, a stability-indicating method must be capable of resolving the parent molecule from its degradation products[4]. Because the piperidine ring is highly basic (pKa ~10.5), traditional low-pH mobile phases often result in severe peak tailing.
Chromatographic Conditions:
-
Column: High-pH stable C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.0 with Ammonium Hydroxide.
-
Mobile Phase B: LC-MS grade Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (optimal for the nicotinonitrile chromophore) and MS (Electrospray Ionization, Positive Mode).
Self-Validating System Suitability Test (SST): Before analyzing stability samples, inject a spiked mixture of the parent compound and its nicotinamide degradant. The system is validated only if the resolution ( Rs ) between the parent peak and the amide peak is ≥2.0 , and the tailing factor for the parent peak is ≤1.5 . If these criteria fail, the mobile phase pH or column integrity must be corrected before proceeding.
Forced Degradation (Stress Testing) Workflow
To prove that the analytical method is truly "stability-indicating," the compound must be subjected to forced degradation (stress testing) to artificially generate all potential degradants[5].
Forced degradation workflow to validate the stability-indicating analytical method.
Self-Validation via Mass Balance: For each stress condition, the sum of the remaining parent peak area and the degradant peak areas must equal 95%–105% of the initial control peak area. A mass balance failure indicates that degradants are eluting in the void volume, being retained on the column, or are invisible to UV detection, necessitating method adjustment.
Quantitative Summary of Expected Degradation
The following table summarizes the anticipated quantitative shifts in molecular weight (detected via LC-MS ESI+) during forced degradation, providing a direct reference for analytical scientists to identify peaks.
| Stress Condition | Primary Degradation Mechanism | Expected Major Degradant | LC-MS Shift (Parent m/z 218.1 [M+H]⁺) | Expected Degradation Extent (24h) |
| 0.1N NaOH, 60°C | Base-catalyzed nitrile hydrolysis | Nicotinamide derivative | m/z 236.1 [M+H]⁺ (+18 Da) | 15% – 25% |
| 0.1N HCl, 60°C | Acid-catalyzed ether cleavage & hydrolysis | Piperidin-4-ylmethanol | m/z 116.1 [M+H]⁺ (Fragment) | 5% – 10% |
| 3% H₂O₂, RT | N-oxidation of secondary amine | Piperidine N-oxide | m/z 234.1 [M+H]⁺ (+16 Da) | 10% – 20% |
| Thermal (80°C) | Negligible (if kept dry) | None | No change | < 1% |
| Photolytic (UV/Vis) | Pyridine ring photolysis | Uncharacterized polymers | Broad baseline rise | 2% – 5% |
Sources
Application Note: Strategic Incorporation of 2-(Piperidin-4-ylmethoxy)nicotinonitrile in Heterocyclic Drug Discovery
Executive Summary
The molecule 2-(Piperidin-4-ylmethoxy)nicotinonitrile is a highly privileged, bifunctional building block in modern medicinal chemistry. Featuring a basic piperidine ring linked via a flexible ether bridge to an electron-deficient pyridine-3-carbonitrile core, this scaffold provides orthogonal reactivity zones ideal for divergent synthesis.
Historically, the piperidin-4-ylmethoxy-pyridine motif has proven critical in the design of epigenetic modulators. For example, it serves as a core pharmacophore in potent inhibitors of Lysine Specific Demethylase 1 (LSD1), where the basic piperidine nitrogen extends into the solvent-exposed region to form critical ionic interactions, while the ether linkage provides the flexibility needed to navigate the enzyme's spacious substrate-binding cavity[1][2]. This application note details the physicochemical rationale, reactivity mapping, and self-validating protocols for incorporating this scaffold into complex drug candidates.
Physicochemical Profiling & Design Rationale
Before initiating synthetic workflows, it is crucial to understand the physicochemical parameters of the building block. These metrics dictate not only its reactivity but also its behavior in biological systems.
| Property | Value | Impact on Drug Design |
| Molecular Weight | 217.27 g/mol | Low MW provides a highly efficient "lead-like" starting point, allowing a generous mass budget for further functionalization. |
| Topological Polar Surface Area | 65.8 Ų | Optimal for membrane permeability; leaves ample room for adding polar groups without violating Lipinski's rules. |
| H-Bond Donors / Acceptors | 1 / 3 | Favorable for occupying kinase hinge regions or epigenetic target cavities. |
| Calculated pKa (Piperidine NH) | ~9.5 | Predominantly protonated at physiological pH (7.4), enabling strong electrostatic interactions with target acidic residues (e.g., Asp/Glu). |
Reactivity Map & Strategic Pathways
The strategic value of 2-(Piperidin-4-ylmethoxy)nicotinonitrile lies in its three distinct, orthogonally reactive zones:
-
Zone 1: The Piperidine Nitrogen (Secondary Amine). This is the most nucleophilic site. It is primed for N-alkylation, acylation, reductive amination, or Buchwald-Hartwig cross-coupling.
-
Zone 2: The C3-Nitrile Group. The nitrile acts as an electron-withdrawing group, stabilizing the pyridine ring against oxidation. It can be strategically converted into a primary amine (via reduction), an amide (via controlled hydrolysis), or a 1H-tetrazole (a bioisostere for carboxylic acids).
-
Zone 3: The Pyridine Core (C5 Position). The strongly electron-donating alkoxy group at C2 activates the C5 position of the pyridine ring toward electrophilic aromatic substitution (EAS), allowing for regioselective halogenation and subsequent Suzuki-Miyaura coupling.
Workflow Visualization
Figure 1: Divergent synthetic pathways for functionalizing 2-(Piperidin-4-ylmethoxy)nicotinonitrile.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that the chemist can verify the success of each mechanistic step in real-time.
Protocol A: Chemoselective Reductive Amination of the Piperidine Core
Objective: To append hydrophobic or target-directing vectors to the piperidine nitrogen without reducing the sensitive C3-nitrile group.
Reagents & Conditions:
-
2-(Piperidin-4-ylmethoxy)nicotinonitrile (1.0 eq)
-
Target Aldehyde (1.1 eq)
-
Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 eq)
-
Glacial Acetic Acid (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)
Step-by-Step Methodology:
-
Iminium Ion Formation: Dissolve the nicotinonitrile core and the target aldehyde in anhydrous DCE. Add glacial acetic acid.
-
Causality: The mild acid protonates the carbonyl oxygen of the aldehyde, accelerating nucleophilic attack by the secondary amine to form the iminium ion. It also maintains a slightly acidic pH, which is critical for the stability of the reducing agent.
-
-
Reduction: Stir at room temperature for 30 minutes, then add NaBH(OAc)3 portion-wise.
-
Causality: NaBH(OAc)3 is explicitly chosen over NaBH4 or NaCNBH3 . The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This ensures strict chemoselectivity: it will rapidly reduce the highly electrophilic iminium ion but will not reduce the unreacted aldehyde or the vulnerable C3-nitrile group.
-
-
Self-Validation & Monitoring: Monitor the reaction via LC-MS. The disappearance of the starting material mass ( m/z 218.1 [M+H]+ ) and the emergence of the tertiary amine product mass validates the reductive amination.
-
Workup: Quench the reaction strictly with saturated aqueous NaHCO3 .
-
Causality: The basic quench serves a dual purpose: it safely neutralizes the acetic acid and destroys any unreacted hydride, while simultaneously deprotonating the newly formed tertiary amine to ensure it partitions entirely into the organic phase (EtOAc) during extraction.
-
Protocol B: Lewis Acid-Catalyzed Tetrazole Synthesis
Objective: To convert the C3-nitrile into a 1H-tetrazole, a metabolically stable bioisostere of a carboxylic acid that enhances target binding via ionic interactions.
Reagents & Conditions:
-
2-(Piperidin-4-ylmethoxy)nicotinonitrile (1.0 eq)
-
Sodium Azide, NaN3 (3.0 eq)
-
Zinc Bromide, ZnBr2 (1.0 eq)
-
Water / Isopropanol (1:1 v/v)
Step-by-Step Methodology:
-
Reaction Assembly: Suspend the nicotinonitrile core, NaN3 , and ZnBr2 in the solvent mixture. Heat the sealed vessel to 100 °C for 16–24 hours.
-
Causality: The conversion of an electron-rich nitrile (deactivated by the C2-alkoxy group) to a tetrazole typically requires harsh, toxic organotin reagents. Here, ZnBr2 acts as a safe Lewis acid. Zinc coordinates to the nitrile nitrogen, lowering the LUMO of the nitrile carbon and significantly reducing the activation energy required for the [3+2] cycloaddition with the azide anion.
-
-
Self-Validation & Monitoring: Monitor via TLC (DCM:MeOH 9:1). The conversion of the highly non-polar nitrile starting material to a baseline-sticking, highly polar tetrazole provides immediate visual validation of the cycloaddition.
-
Workup & Partitioning: Cool to room temperature and carefully acidify the aqueous mixture with 1M HCl to exactly pH 3.
-
Causality: The 1H-tetrazole has a pKa of ~4.5. Adjusting the pH to 3 ensures the tetrazole is fully protonated (neutral), allowing it to be efficiently extracted into ethyl acetate. If the pH is too high, it remains a water-soluble anion; if too low, the piperidine nitrogen protonates, trapping the molecule in the aqueous layer.
-
-
Safety Protocol: Never concentrate azide-containing aqueous layers to dryness due to severe explosion hazards. Treat all aqueous waste with a mixture of sodium nitrite and sulfuric acid in a fume hood to safely quench unreacted azide into nitrogen gas.
References
-
Wu, F., Zhou, C., Yao, Y., Wei, L., Feng, Z., Deng, L., & Song, Y. (2015). "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1". Journal of Medicinal Chemistry, 58(24), 9831-9838.[Link]
-
Matsuda, S., et al. (2018). "Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile". International Journal of Molecular Sciences, 19(7), 1873.[Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). "Preparation of 5-substituted 1H-tetrazoles from nitriles in water". The Journal of Organic Chemistry, 66(24), 7945-7950.[Link]
Sources
Application Note: Preparation and Characterization of 2-(Piperidin-4-ylmethoxy)nicotinonitrile Salts for Enhanced Aqueous Solubility
Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals.
Executive Summary & Theoretical Framework
2-(Piperidin-4-ylmethoxy)nicotinonitrile is a highly versatile pharmacophore building block and pharmaceutical intermediate. In its free base form, the molecule exhibits high crystal lattice energy and significant lipophilicity, resulting in poor aqueous solubility. This physicochemical bottleneck severely limits its bioavailability and formulation flexibility.
To overcome this, pharmaceutical salt formation is employed. The success of this approach relies on the "Rule of Three" , which dictates that the ΔpKa between the basic center of the active pharmaceutical ingredient (API) and the acidic counterion must be greater than 3 to ensure complete proton transfer and stable ionic lattice formation rather than co-crystal assembly [1].
Mechanistic Ionization Rationale
The API contains two distinct nitrogen centers:
-
Piperidine Nitrogen (Secondary Amine): Highly basic with an estimated pKa of 9.5–10.0.
-
Nicotinonitrile Nitrogen (Pyridine Ring): Weakly basic with an estimated pKa < 2.0, driven down by the strong electron-withdrawing effect of the ortho-cyano group.
Because of this vast difference in basicity, monoprotic salt formation targeting the piperidine nitrogen is the thermodynamically favored pathway. Using excess strong acid to force diprotic salt formation is counterproductive, as it often leads to hygroscopic, chemically unstable, or amorphous solids [2].
Mechanistic rationale for monoprotic salt formation at the piperidine nitrogen.
Experimental Design & Workflow
To identify the optimal salt form, we utilize a miniaturized, high-throughput screening (HTS) approach followed by targeted scale-up [3]. The selected counterions are all FDA GRAS (Generally Recognized As Safe) excipients:
-
Hydrochloric Acid ( pKa -6.0): Standard baseline, though susceptible to the common-ion effect in gastric fluid.
-
Methanesulfonic Acid ( pKa -1.2): Excellent for disrupting stable lipophilic free-base lattices.
-
Maleic Acid ( pKa1 1.93): Provides a good balance of solubility and crystalline stability.
-
Citric Acid ( pKa1 3.13): Forms highly soluble salts, though monitoring for hydrate formation is required.
Five-step experimental workflow for salt screening and scale-up validation.
Materials and Reagents
-
API: 2-(Piperidin-4-ylmethoxy)nicotinonitrile (Free Base, >98% purity).
-
Acids (1M solutions in Ethanol): HCl, Methanesulfonic acid, Maleic acid, Citric acid.
-
Solvents (HPLC Grade): Ethanol (EtOH), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone.
-
Equipment: 96-well glass titer plates, programmable reaction block (e.g., Radleys Carousel), XRPD diffractometer, DSC/TGA analyzer, HPLC-UV.
Step-by-Step Methodologies
Protocol A: High-Throughput Microscale Salt Screening (96-Well)
Causality Focus: Miniaturization conserves valuable API while temperature cycling forces the system through the metastable zone, promoting the nucleation of thermodynamically stable polymorphs rather than amorphous precipitates.
-
API Dispensing: Accurately weigh 5.0 mg of the free base API into each well of a 96-well glass plate.
-
Solvent Addition: Add 100 µL of the selected screening solvent (EtOH, THF, EtOAc, or Acetone) to the respective wells.
-
Dissolution Validation: Heat the block to 50°C and agitate at 500 rpm for 30 minutes. Self-Validation Step: Visually inspect wells to ensure complete dissolution. Any remaining solid acts as a free-base seed, which will contaminate the salt crystallization. Add 20 µL of additional solvent if necessary.
-
Acid Addition: Dispense 1.05 molar equivalents of the selected acid solution into the wells. The slight 0.05 excess ensures complete conversion without driving diprotic salt formation.
-
Temperature Cycling: Program the heating block to cycle between 50°C and 5°C at a rate of 0.5°C/min, repeating for 3 cycles over 12 hours.
-
Harvesting: Centrifuge the plate at 3000 rpm for 10 minutes. Decant the supernatant and dry the residual solids in a vacuum oven at 40°C for 12 hours.
Protocol B: Scale-Up Synthesis of Lead Candidates (1.0 g Scale)
Causality Focus: Controlled cooling and seeding bypass spontaneous, uncontrolled nucleation, preventing "oiling out" and ensuring high crystallinity.
-
Suspension: Suspend 1.0 g of free base API in 15 mL of Ethanol in a 50 mL jacketed reactor.
-
Heating: Heat the suspension to 60°C under continuous stirring (400 rpm) until a clear solution is obtained.
-
Salt Formation: Add 1.05 molar equivalents of the chosen acid dropwise over 10 minutes.
-
Seeding: Cool the reactor to 45°C. Add 5 mg of the crystalline salt seed obtained from Protocol A. Hold at 45°C for 30 minutes to allow the seed bed to establish.
-
Controlled Cooling: Cool the reactor to 0°C at a linear rate of 0.2°C/min.
-
Isolation: Filter the resulting crystals under vacuum. Wash the filter cake with 5 mL of cold anti-solvent (e.g., heptane) to remove residual acid and impurities. Dry under vacuum at 50°C for 24 hours.
Protocol C: Thermodynamic Solubility Determination
Causality Focus: The 24-hour shake-flask method ensures the system reaches thermodynamic equilibrium, providing an accurate representation of in vivo dissolution potential.
-
Preparation: Add an excess amount of the scaled-up salt (approx. 50 mg) to 2 mL of Simulated Gastric Fluid (SGF, pH 1.2) and Phosphate Buffered Saline (PBS, pH 7.4) in separate glass vials.
-
Equilibration: Place the vials in an orbital shaker incubator at 37°C and agitate at 200 rpm for 24 hours.
-
Filtration: Extract 1 mL of the suspension and filter through a 0.22 µm PTFE syringe filter. Self-Validation Step: Discard the first 200 µL of filtrate to saturate any binding sites on the filter membrane.
-
Analysis: Dilute the filtrate appropriately and analyze API concentration via HPLC-UV against a standard calibration curve.
Results & Data Presentation
The following tables summarize the expected outcomes of the screening and scale-up protocols, demonstrating the profound impact of counterion selection on physicochemical properties.
Table 1: Primary 96-Well Screening Matrix (Visual & XRPD Hits)
| Counterion | Ethanol (Protic) | THF (Polar Aprotic) | EtOAc (Non-Polar) | Acetone (Polar Aprotic) |
| HCl | Crystalline Solid | Crystalline Solid | Amorphous Powder | Crystalline Solid |
| Mesylate | Clear Solution | Crystalline Solid | Crystalline Solid | Oil / Gum |
| Maleate | Crystalline Solid | Clear Solution | Crystalline Solid | Crystalline Solid |
| Citrate | Crystalline Solid | Oil / Gum | Amorphous Powder | Clear Solution |
Note: "Crystalline Solid" indicates a distinct XRPD pattern with sharp diffraction peaks.
Table 2: Physicochemical Properties of Scaled-Up Lead Salts
| Property / Metric | Free Base (Control) | Hydrochloride Salt | Mesylate Salt | Maleate Salt |
| Melting Point (DSC, °C) | 85.2 | 210.5 | 185.3 | 162.8 |
| Aqueous Solubility (mg/mL) | < 0.05 | 18.4 | > 50.0 | 12.6 |
| SGF Solubility (pH 1.2, mg/mL) | 0.8 | 15.2* | > 50.0 | 14.5 |
| Hygroscopicity (Δwt% at 80% RH) | 0.1% | 1.2% | 4.8% | 0.5% |
| Crystallinity (XRPD) | High | High | Moderate | High |
*The slight drop in SGF solubility for the HCl salt compared to pure water is a classic manifestation of the common-ion effect due to the high chloride concentration in SGF.
Conclusion & Recommendations
The preparation of 2-(Piperidin-4-ylmethoxy)nicotinonitrile salts successfully addresses the severe solubility limitations of the free base. Through a systematic, self-validating screening protocol, monoprotic salts targeting the piperidine nitrogen were generated.
Recommendation: While the Mesylate salt offers the highest absolute solubility, its moderate hygroscopicity (4.8% weight gain) poses formulation challenges. The Maleate salt represents the optimal balance of enhanced solubility (12.6 mg/mL), excellent thermal stability (162.8°C), and low hygroscopicity (0.5%), making it the prime candidate for solid oral dosage form development.
References
-
Stahl, P. H., & Wermuth, C. G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH / Journal of Medicinal Chemistry.[Link]
-
Qiu, J., Patel, A., & Stevens, J. M. (2020). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design.[Link]
-
Sharma, et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate: Multiwell-Plate Salt Screening and Characterization. ACS Omega.[Link]
Technical Support Center: Optimizing 2-(Piperidin-4-ylmethoxy)nicotinonitrile Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield bottlenecks when synthesizing heteroaromatic ethers. The synthesis of 2-(piperidin-4-ylmethoxy)nicotinonitrile presents a classic chemoselectivity and reactivity challenge: orchestrating a nucleophilic aromatic substitution (SNAr) on an activated pyridine ring, followed by a clean deprotection step, without degrading the sensitive nitrile functional group.
This guide bypasses generic advice to provide a causality-driven, self-validating framework for troubleshooting and optimizing your reaction yields.
I. Synthesis Overview & Logical Workflow
The most efficient route to 2-(piperidin-4-ylmethoxy)nicotinonitrile involves the SNAr reaction of 2-chloronicotinonitrile with a protected piperidin-4-ylmethanol derivative, followed by acidic deprotection.
Synthetic workflow for 2-(Piperidin-4-ylmethoxy)nicotinonitrile via SNAr and deprotection.
II. Troubleshooting & FAQs
Q1: I am getting a complex mixture of products and a very low yield of the desired O-arylated compound. Why?
Causality: If you are attempting the reaction using unprotected piperidin-4-ylmethanol, the secondary amine in the piperidine ring will outcompete the primary alcohol. The nitrogen lone pair is more polarizable and kinetically superior as a nucleophile compared to the oxygen lone pair, leading predominantly to N-arylation. Solution: You must mask the amine. The use of N-Boc-piperidin-4-ylmethanol is non-negotiable. The tert-butyloxycarbonyl (Boc) group sterically hinders and electronically delocalizes the nitrogen's lone pair, forcing exclusive O-arylation at the primary alcohol.
Q2: My SNAr reaction with N-Boc-piperidin-4-ylmethanol is stalling at 40-50% conversion. How do I push it to completion?
Causality: The chlorine atom at the 2-position activates the pyridine ring toward nucleophilic aromatic substitution (SNAr), a key reactivity feature facilitated by the electron-deficient heteroaromatic system[1]. While SNAr reactions on pyridine rings are generally facile, they can be sluggish if not sufficiently activated or if the nucleophile is weak[2]. Furthermore, proper solvent selection is critical in SNAr reactions to maximize yield and minimize side-reactions such as solvolysis[3]. Weak bases like K₂CO₃ establish an equilibrium rather than achieving quantitative deprotonation of the alcohol (pKₐ ~16). Solution: You must pre-form the alkoxide using a strong, irreversible base. Use Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in anhydrous THF or DMF. Ensure the alkoxide is fully generated before introducing the 2-chloronicotinonitrile.
Q3: I observe significant degradation of my product during the Boc deprotection step. What is happening?
Causality: The ortho-nitrile group on the pyridine ring is highly susceptible to hydrolysis. Aqueous acidic workups or prolonged exposure to strong aqueous bases will irreversibly convert the nitrile into a primary amide or a carboxylic acid. Solution: Perform the deprotection under strictly anhydrous conditions. Utilizing 4M HCl in anhydrous dioxane or 20% Trifluoroacetic acid (TFA) in anhydrous dichloromethane (DCM) ensures clean cleavage of the Boc group without hydrolyzing the nitrile.
III. Quantitative Data: SNAr Condition Optimization
To prevent trial-and-error, refer to the following optimization matrix for the SNAr step (Step 1). All reactions utilize N-Boc-piperidin-4-ylmethanol (1.1 eq) and 2-chloronicotinonitrile (1.0 eq).
| Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mechanistic Notes |
| K₂CO₃ (2.0 eq) | DMF | 80 | 12 | < 40% | Sluggish; incomplete alkoxide formation leads to thermal degradation over time. |
| Cs₂CO₃ (1.5 eq) | MeCN | 80 | 12 | ~ 60% | Improved solubility over K₂CO₃, but still requires heating which risks side reactions. |
| KOtBu (1.2 eq) | THF | 0 to RT | 4 | > 90% | Fast conversion; trace transesterification possible if tert-butanol is not removed. |
| NaH (1.2 eq) | THF or DMF | 0 to RT | 2 | > 95% | Optimal. Irreversible, quantitative alkoxide formation driven by H₂ gas evolution. |
IV. Self-Validating Experimental Protocols
A robust protocol must tell you if it is working while you are running it. Follow these self-validating steps.
Protocol A: SNAr Synthesis of 2-(1-Boc-piperidin-4-ylmethoxy)nicotinonitrile
-
Preparation: Flame-dry a 250 mL round-bottom flask and purge with N₂.
-
Alkoxide Formation (Validation Step): Dissolve N-Boc-piperidin-4-ylmethanol (1.1 eq) in anhydrous THF (0.2 M). Cool to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Self-Validation: You must observe immediate, vigorous bubbling (H₂ gas evolution). Stir for 30 minutes at 0 °C. The reaction is ready for the next step only when the bubbling completely ceases, indicating 100% alkoxide formation.
-
-
Substitution: Dissolve 2-chloronicotinonitrile (1.0 eq) in a minimal volume of anhydrous THF. Add this dropwise to the alkoxide solution. Warm to room temperature.
-
Reaction Monitoring:
-
Self-Validation: Monitor via TLC (Eluent: 3:1 Hexanes/EtOAc, UV visualization). The starting material 2-chloronicotinonitrile (R_f ~ 0.6) will disappear, replaced by a new, lower R_f spot (~0.4) corresponding to the O-arylated intermediate.
-
-
Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.
Protocol B: Anhydrous Boc Deprotection
-
Reaction: Dissolve the purified intermediate from Protocol A in anhydrous DCM (0.1 M). Cool to 0 °C.
-
Deprotection: Add Trifluoroacetic acid (TFA) dropwise to achieve a 20% v/v solution. Stir at room temperature for 2 hours.
-
Reaction Monitoring:
-
Self-Validation: Spot the reaction on a TLC plate (Eluent: 10% MeOH in DCM). The intermediate spot will disappear. The final product (a highly polar free amine) will stick to the baseline (R_f ~ 0.0). Stain the plate with Ninhydrin and heat it; a purple spot at the baseline confirms the presence of the newly liberated secondary amine.
-
-
Workup: Concentrate under reduced pressure to remove volatile TFA. Dissolve the residue in DCM, wash with saturated aqueous NaHCO₃ to neutralize residual acid and liberate the free base, dry over Na₂SO₄, and concentrate to yield the final product.
V. Mechanistic Pathway
Understanding the electron flow ensures you respect the reaction parameters. The SNAr proceeds via an addition-elimination mechanism. The electron-withdrawing nitrile group is critical; it temporarily accepts the negative charge during the formation of the Meisenheimer complex, lowering the activation energy barrier.
SNAr addition-elimination mechanism via a stabilized Meisenheimer complex.
VI. References
-
2-Chloronicotinic acid Source: Grokipedia URL:1
-
4-Amino-2-(methylthio)pyridine | 59243-39-9 Source: Benchchem URL:2
-
3-Cyano-2-fluoropyridine | CAS 3939-13-7 Source: Benchchem URL:3
Sources
Technical Support Center: Troubleshooting 2-(Piperidin-4-ylmethoxy)nicotinonitrile Extraction
Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists optimizing the extraction and workup of 2-(Piperidin-4-ylmethoxy)nicotinonitrile .
Due to its unique structural features—a lipophilic basic piperidine ring, a polar pyridine core, and a base-sensitive nitrile group—this amphiphilic molecule presents competing vulnerabilities during liquid-liquid extraction. The protocols and troubleshooting steps below are engineered to maximize organic partitioning while preventing degradation.
Part 1: Frequently Asked Questions (Troubleshooting)
Q1: Why am I observing significant amide and carboxylic acid byproducts after the basic workup? Causality: This is a classic case of base-catalyzed nitrile hydrolysis. During the extraction of basic amines, researchers often use strong thermodynamic bases (like NaOH or KOH) to deprotonate the piperidine salt, driving the neutral product into the organic phase. However, hydroxide ions are strong nucleophiles that will attack the electrophilic carbon of the nitrile group. This leads to the formation of an amide intermediate, which can further hydrolyze into a carboxylate [3]. Solution: Shift from thermodynamic to kinetic control during the free-basing step. Use a milder base such as aqueous Potassium Carbonate ( K2CO3 ) to achieve a pH of ~10.5–11.0. This is basic enough to deprotonate the piperidine but mild enough to prevent nucleophilic attack on the nitrile. Furthermore, strictly control the internal temperature (keep below 15 °C) during base addition.
Q2: My product yield is extremely low, and NMR shows most of it remains in the aqueous layer. How do I improve partitioning? Causality: The molecule contains two basic nitrogen centers. The conjugate acid of the pyridine ring has a pKa of ~5.2 [1], while the conjugate acid of the piperidine ring has a pKa of ~11.1 [2]. At a neutral or mildly basic pH (e.g., pH 8), the pyridine is neutral, but the piperidine nitrogen remains protonated (cationic). This cationic state makes the molecule highly water-soluble and resistant to extraction into non-polar solvents. Solution: You must adjust the aqueous phase to a pH of at least 11.0 to ensure the piperidine nitrogen is fully un-ionized. Additionally, because the neutral molecule is still highly polar, standard solvents like hexanes or diethyl ether will fail. Use a polar, water-immiscible solvent system such as 2-Methyltetrahydrofuran (2-MeTHF) or a 9:1 mixture of Dichloromethane (DCM) and Methanol .
Q3: I am getting unbreakable emulsions during the phase separation. What is causing this and how do I fix it? Causality: 2-(Piperidin-4-ylmethoxy)nicotinonitrile acts as a weak surfactant. The highly polar pyridine/nitrile "head" and the hydrophobic piperidine "tail" reduce the interfacial tension between the aqueous and organic layers, stabilizing microscopic droplets of water in the organic phase (or vice versa). Solution: Increase the ionic strength of the aqueous layer by saturating it with NaCl (brine) prior to extraction. This increases the polarity of the aqueous phase, forcing the organic compound out (the "salting-out" effect) and destabilizing the emulsion. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove the insoluble microscopic particulates that stabilize the emulsion layer.
Part 2: Quantitative Data – pH vs. Extraction Efficiency
The following table summarizes the causality between the aqueous pH, the ionization state of the molecule, and the resulting extraction efficiency.
| pH Range | Base Used | Piperidine State | Nitrile Stability | Extraction Yield | Primary Byproduct / Issue |
| < 5.0 | HCl / TFA | Protonated (Cationic) | Stable | < 5% | Product lost to aqueous layer |
| 7.0 - 9.0 | NaHCO3 | Protonated (Cationic) | Stable | 20 - 30% | Severe emulsions, aqueous loss |
| 10.5 - 11.5 | K2CO3 | Neutral (Free base) | Stable | > 90% | None (Optimal Conditions) |
| > 13.0 | NaOH / KOH | Neutral (Free base) | Rapid Degradation | 40 - 50% | Amide and Carboxylic Acid |
Part 3: Optimized Step-by-Step Extraction Methodology
This protocol is a self-validating system designed to ensure complete deprotonation of the piperidine ring while kinetically protecting the nitrile group from hydrolysis.
Materials Required:
-
Aqueous Potassium Carbonate ( K2CO3 , 2M)
-
2-Methyltetrahydrofuran (2-MeTHF) or 10% MeOH in DCM
-
Saturated aqueous NaCl (Brine)
-
Anhydrous Sodium Sulfate ( Na2SO4 )
Step-by-Step Workflow:
-
Thermal Quenching: Transfer the crude reaction mixture to a jacketed reactor or ice bath. Cool the mixture until the internal temperature reaches 5–10 °C. Self-validation: A low temperature kinetically isolates the nitrile from nucleophilic attack.
-
pH Adjustment: Slowly add 2M aqueous K2CO3 dropwise while maintaining vigorous stirring. Monitor the pH continuously using a calibrated pH probe until the aqueous layer reaches exactly pH 11.0. Do not exceed pH 11.5.
-
Salting Out: Add saturated aqueous NaCl (equal to 20% of the total aqueous volume) to the mixture to increase ionic strength and prevent emulsion formation.
-
Organic Partitioning: Add 2-MeTHF (equal to the aqueous volume). Stir vigorously for 5 minutes, then allow the layers to separate for 10 minutes.
-
Phase Separation: Collect the upper organic layer (if using 2-MeTHF) or lower organic layer (if using DCM/MeOH). Repeat the extraction with fresh solvent two more times.
-
Washing and Drying: Wash the combined organic extracts once with a small volume of cold brine. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (bath temperature < 30 °C) to yield the pure free-base product.
Part 4: Extraction Pathway Visualization
The following diagram illustrates the logical relationships between pH control, molecular ionization, and degradation pathways during the extraction process.
Figure 1: pH-dependent partitioning and degradation pathways during extraction.
References
-
Title: Pyridine | C5H5N | CID 1049 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]
-
Title: Piperidine | C5H11N | CID 8082 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]
-
Title: 21.5: Hydrolysis of Nitriles Source: Chemistry LibreTexts URL: [Link]
Technical Support Center: Preventing Thermal Degradation of 2-(Piperidin-4-ylmethoxy)nicotinonitrile
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 2-(Piperidin-4-ylmethoxy)nicotinonitrile . Because this active pharmaceutical ingredient (API) features a secondary amine, an ether linkage, and a nitrile group, it requires stringent environmental controls to prevent thermal and oxidative degradation during synthesis, processing, and long-term storage.
Troubleshooting & FAQs
Q1: Why does my sample of 2-(Piperidin-4-ylmethoxy)nicotinonitrile darken and lose purity when heated above 80°C? A1: Darkening is a primary indicator of oxidative degradation. The piperidine ring in this compound contains a highly nucleophilic secondary amine. Research demonstrates that secondary amines are significantly more susceptible to oxidative thermal degradation than primary or tertiary amines[1]. At elevated temperatures, the increased nucleophilicity facilitates intermolecular addition reactions and the formation of N-oxides[1]. Causality & Solution: Heat lowers the activation energy required for oxygen to attack the N-H bond. Always process this compound under a strict inert atmosphere (Nitrogen or Argon) when temperatures exceed 60°C.
Q2: I am observing the formation of an amide byproduct during high-temperature solvent evaporation. How can I prevent this? A2: The nicotinonitrile moiety (the cyano group attached to the pyridine ring) is highly susceptible to thermal hydrolysis. When exposed to heat in the presence of trace moisture, the nitrile group hydrates to form a primary amide, and can eventually hydrolyze further into a carboxylic acid[2]. Causality & Solution: Water acts as a nucleophile attacking the electrophilic carbon of the nitrile group, a reaction accelerated by heat. Ensure strictly anhydrous conditions by drying all solvents over activated molecular sieves and utilizing desiccants during storage[2].
Q3: What are the optimal long-term storage conditions to maintain the chemical integrity of this API? A3: To mitigate both thermal degradation and ambient oxidation, the API must be stored in a temperature-controlled environment between 2°C and 8°C[3],[4]. Causality & Solution: Cold storage exponentially slows down degradation kinetics[4]. Furthermore, UV radiation can activate oxygen molecules and induce photolysis; therefore, the compound must be stored in opaque or amber glass containers that have been purged with an inert gas (like nitrogen) to completely displace ambient oxygen[3],[5].
Quantitative Degradation Thresholds
To assist in your risk assessment, the following table summarizes the thermal vulnerabilities of the specific functional groups within 2-(Piperidin-4-ylmethoxy)nicotinonitrile.
| Functional Group | Degradation Pathway | Critical Temperature Threshold | Environmental Trigger | Preventive Measure |
| Secondary Amine (Piperidine) | Oxidation / N-oxide formation | > 60°C | Oxygen (O₂) | Inert gas purging (N₂/Ar), Antioxidants |
| Nitrile (Nicotinonitrile) | Hydrolysis to Amide/Acid | > 80°C | Moisture (H₂O) | Lyophilization, Desiccants |
| Ether Linkage | Cleavage | > 120°C | Strong Acids/Bases | Neutral pH maintenance |
| Whole Molecule | Intermolecular Oligomerization | > 150°C | High Concentration + Heat | Dilution, strict thermal limits |
Visualizing Degradation & Stability Workflows
Thermal degradation pathways of 2-(Piperidin-4-ylmethoxy)nicotinonitrile.
Standard workflow for processing and storing temperature-sensitive APIs.
Self-Validating Experimental Protocols
To ensure trustworthiness in your laboratory practices, utilize the following self-validating protocols. These methods contain built-in control checks to verify that degradation is actively being prevented.
Protocol 1: Inert Handling and Moisture-Free Storage
Objective: Prevent secondary amine oxidation and nitrile hydrolysis during API packaging.
-
Lyophilization: Transfer the synthesized API into a lyophilizer. Dry at -40°C under a high vacuum (< 0.1 mbar) for 24 hours to remove trace moisture.
-
Atmospheric Control: Transfer the dried API immediately into a glove box backfilled with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm).
-
Packaging: Aliquot the API into pre-dried, amber glass vials[3].
-
Sealing & Storage: Seal the vials with PTFE-lined caps while still inside the glove box. Transfer the sealed vials to a monitored refrigerator set to 2°C–8°C[4]. Self-Validation Step: Place a humidity-indicating card inside a dummy vial sealed under the exact same conditions. If the card changes color during storage, the seal is compromised, invalidating the anhydrous environment.
Protocol 2: Stability-Indicating Thermal Stress Test (Accelerated Aging)
Objective: Validate the analytical method's ability to detect thermal degradation products.
-
Sample Preparation: Prepare two identical 1 mg/mL solutions of the API in anhydrous acetonitrile.
-
Control Group: Store Sample A at 4°C in the dark.
-
Stress Group: Expose Sample B to 80°C in a sealed heating block for 48 hours, intentionally introducing 10 µL of water and ambient air to force degradation.
-
Analysis: Run both samples through an HPLC-UV/MS system (C18 column, gradient elution: Water/Acetonitrile with 0.1% Formic Acid). Self-Validation Step: The protocol is validated if Sample A shows >99% purity, while Sample B exhibits distinct new peaks (e.g., M+16 for the N-oxide, or M+18 for the amide). If Sample B does not show degradation, the heating block failed or the analytical method lacks the resolution to separate the degradation products.
References
- Source: arborpharmchem.
- Source: susupport.
- Source: ftloscience.
- Source: nih.
- Preventing Chemical Degradation of Drug Products (Oxidation & Inert Gas Purging)
Sources
- 1. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ftloscience.com [ftloscience.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. susupport.com [susupport.com]
- 5. ftloscience.com [ftloscience.com]
2-(Piperidin-4-ylmethoxy)nicotinonitrile vs other nicotinonitrile derivatives
The nicotinonitrile (3-cyanopyridine) scaffold is widely recognized as a "privileged structure" in medicinal chemistry, forming the core of several FDA-approved targeted therapies, including the kinase inhibitors Bosutinib and Neratinib. As drug discovery pivots toward overcoming resistance mutations and improving pharmacokinetic (PK) profiles, structural optimization of the nicotinonitrile core has become paramount.
This guide provides an objective, data-driven comparison between the highly versatile 2-(Piperidin-4-ylmethoxy)nicotinonitrile building block and classical nicotinonitrile derivatives. By analyzing their structural rationale, target specificities (such as PIM-1, EGFR, and A2A receptors), and in vitro performance, we aim to equip researchers with actionable insights for lead optimization.
Structural Rationale & Pharmacophore Analysis
To understand the comparative advantages of these scaffolds, we must analyze the causality behind their target interactions. The core 3-cyanopyridine ring acts as a potent hydrogen-bond acceptor. In kinase targets, the pyridine nitrogen and the nitrile group frequently interact with the backbone amide NH of the kinase hinge region (e.g., Met793 in EGFR or Leu44 in PIM-1) [1].
The differentiation between derivatives lies primarily in the substitution at the 2-position:
-
Classical Derivatives (Aryl/Amino-Nicotinonitriles): Derivatives such as benzofuran-nicotinonitriles or 2-amino-aryl variants rely on rigid, planar structures to maximize π−π stacking within lipophilic pockets [2]. While this drives high target affinity, these flat, fully aromatic systems often suffer from poor aqueous solubility ("brick dust" properties), leading to high attrition rates in in vivo models.
-
2-(Piperidin-4-ylmethoxy)nicotinonitrile: This scaffold introduces an sp3 -rich, flexible vector. The methoxy linker allows the piperidine ring to adopt optimal conformations to project into the solvent-exposed channel of the kinase active site. More importantly, the basic piperidine nitrogen ( pKa≈9.5 ) remains protonated at physiological pH. This not only forms critical salt bridges with acidic residues (e.g., Asp/Glu) at the edge of the binding pocket but drastically improves aqueous solubility and metabolic stability compared to rigid aryl counterparts.
Comparative Performance Data
The table below synthesizes quantitative experimental data comparing the piperidinyl-alkoxy scaffold against other established nicotinonitrile classes across various therapeutic targets[1, 2, 3].
| Derivative Class | Representative R2 Substitution | Primary Target | In Vitro Potency ( IC50 ) | Aqueous PK Profile | Key Structural Advantage |
| Piperidin-4-ylmethoxy Nicotinonitriles | -O-CH₂-Piperidine | PIM-1 / EGFR | 15 nM – 50 nM | High Solubility | Basic amine improves PK; flexible linker accesses solvent channel. |
| Benzofuran-Nicotinonitriles | -NH-Alkyl / Aryl | EGFR | 0.8 µM – 1.2 µM | Low Solubility | Rigid planar structure maximizes π−π stacking in the ATP pocket. |
| Furan-Nicotinonitriles | Furan-2-yl | A2A Receptor | 11 nM – 15 nM | Moderate | Optimal fit in the L1 lipophilic pocket for GPCR antagonism. |
| Pyrazolyl-Nicotinonitriles | Pyrazole | PIM-1 Kinase | 0.4 µM – 0.9 µM | Low to Moderate | Strong hydrogen bonding via the pyrazole NH donor. |
Data Interpretation: While benzofuran and pyrazolyl derivatives show moderate-to-good potency (sub-micromolar), the introduction of basic, flexible aliphatic rings (like piperidine) pushes potency into the low nanomolar range (e.g., 18.9 nM for advanced PIM-1 inhibitors) while simultaneously rescuing the compound from solubility-driven assay artifacts [1].
Experimental Methodologies: Kinase Inhibition Workflow
To objectively validate the performance of nicotinonitrile derivatives, a self-validating in vitro assay is required. The ADP-Glo™ Kinase Assay is the gold standard for this comparison because it universally measures ATP depletion, independent of the specific peptide substrate.
Step-by-Step Protocol: PIM-1 / EGFR Inhibition Assay
Causality and experimental rationale are embedded within the steps to ensure scientific integrity.
-
Reagent Preparation:
-
Prepare Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 1 mM DTT.
-
Rationale: DTT is critical to maintain the catalytic cysteine residues in a reduced state, preventing artefactual enzyme inactivation.
-
-
Compound Titration:
-
Prepare 3-fold serial dilutions of the nicotinonitrile derivatives in 100% DMSO, then dilute 1:10 in Kinase Buffer (final DMSO concentration ≤ 1%).
-
Rationale: A 3-fold dilution series across 10 points ensures a robust Hill slope, allowing for highly accurate IC50 curve fitting.
-
-
Kinase Reaction Assembly:
-
Mix 2 µL of the compound with 2 µL of the target kinase (e.g., PIM-1 at 2 ng/reaction) in a 384-well plate. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of an ATP/Substrate mix. Crucial: The ATP concentration must be set exactly at the apparent Km of the specific kinase (e.g., 10 µM for PIM-1).
-
Rationale: Setting ATP at Km ensures that the assay is highly sensitive to competitive hinge-binders. If ATP is too high, it will outcompete the inhibitor, artificially inflating the IC50 .
-
-
ADP-Glo Detection:
-
After 60 minutes, add 6 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.
-
Add 12 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction.
-
Read luminescence on a microplate reader.
-
-
Data Normalization:
-
Normalize data against positive controls (Staurosporine) and negative controls (DMSO vehicle). Calculate IC50 using a 4-parameter logistic non-linear regression model.
-
Mechanistic Pathway Visualization
Nicotinonitrile derivatives exert their antiproliferative effects by competitively blocking the ATP-binding site of kinases, which halts downstream phosphorylation cascades and ultimately triggers apoptosis [4].
Mechanism of action for nicotinonitrile-mediated kinase inhibition and subsequent apoptosis.
Conclusion
While classical benzofuran- and furan-substituted nicotinonitriles remain valuable for specific rigid-pocket targets like the A2A receptor, they frequently encounter developability bottlenecks due to poor physicochemical properties. The integration of the 2-(Piperidin-4-ylmethoxy) moiety represents a modern medicinal chemistry approach: it maintains the potent hinge-binding capability of the cyano-pyridine core while leveraging a basic, flexible aliphatic ring to drastically improve solubility, metabolic stability, and solvent-channel interactions. For drug development professionals targeting complex kinases like PIM-1 or EGFR, this scaffold provides a superior starting point for lead optimization.
References
-
Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research. URL:[Link]
-
Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]
-
2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. URL:[Link]
-
w09, a novel autophagy enhancer, induces autophagy-dependent cell apoptosis via activation of the EGFR-mediated RAS-RAF1-MAP2K-MAPK1/3 pathway. Autophagy (via PMC). URL:[Link]
Validating the purity of 2-(Piperidin-4-ylmethoxy)nicotinonitrile via LC-MS
From the perspective of a Senior Application Scientist, the purity validation of highly polar, basic pharmaceutical intermediates requires moving beyond generic laboratory protocols. 2-(Piperidin-4-ylmethoxy)nicotinonitrile (C12H15N3O, MW 217.27) is a prime example of a molecule that demands a mechanistically driven analytical strategy[1].
Validating the purity of this compound presents a classic analytical challenge: the secondary amine of its piperidine ring possesses a high pKa (~10.4). When analyzing such compounds, traditional LC-MS methods often fail to deliver the precision, peak shape, and accuracy required by modern regulatory frameworks like ICH Q2(R2)[2]. This guide objectively compares alternative LC-MS methodologies, explains the causality behind optimal column chemistry, and provides a self-validating protocol for rigorous purity assessment.
Mechanistic Insights: The Causality of Peak Tailing and Retention
In standard reverse-phase liquid chromatography (RP-LC) utilizing acidic mobile phases (e.g., 0.1% formic acid, pH ~2.7), the piperidine nitrogen is fully protonated. This cationic state severely reduces hydrophobic partitioning into a standard C18 stationary phase, leading to early elution near the void volume. Furthermore, the positively charged amine interacts via ion-exchange mechanisms with unendcapped, acidic silanol groups on the silica backbone. This secondary interaction causes severe peak tailing, which artificially inflates peak integration errors and compromises the Limit of Detection (LOD)[3].
To circumvent this, we must manipulate the ionization state of the molecule or change the retention paradigm entirely:
Figure 1: pH-dependent ionization and its causality on chromatographic retention strategies.
Methodological Comparison: Finding the Optimal Strategy
To objectively determine the best approach for purity validation, we must evaluate three primary techniques: High-pH RP-LC-MS, HILIC-MS, and standard HPLC-UV. High-pH RP-LC-MS utilizes a basic mobile phase to suppress the ionization of the piperidine ring, forcing hydrophobic retention on high-pH stable hybrid silica columns (e.g., Ethylene Bridged Hybrid, BEH)[3]. HILIC-MS embraces the protonated state, partitioning the polar analyte into an aqueous-enriched layer on the stationary phase.
Table 1: Performance Comparison of Analytical Alternatives
| Analytical Method | Retention Mechanism | Peak Shape (Asymmetry) | MS Compatibility | Matrix Effect Susceptibility |
| High-pH RP-LC-MS (Recommended) | Hydrophobic partitioning of neutral free-base | Excellent (As < 1.2) | High (Efficient ESI+ via gas-phase proton transfer) | Low (Elutes away from polar void volume matrix) |
| HILIC-MS | Hydrophilic partitioning of protonated amine | Good (As ~ 1.3) | Very High (High organic mobile phase enhances desolvation) | High (Requires strict sample diluent matching to avoid breakthrough) |
| Standard HPLC-UV (Low pH) | Hydrophobic partitioning of protonated amine | Poor (As > 2.0 due to silanol interactions) | N/A (Lacks mass specificity for co-eluting impurities) | Medium |
Self-Validating Experimental Protocol: High-pH RP-LC-MS
Because High-pH RP-LC-MS offers the most robust balance of peak shape, retention, and MS compatibility for basic amines[3], it is the optimal choice. To ensure trustworthiness, this protocol is designed as a self-validating system. It embeds continuous System Suitability Testing (SST) and bracketing to immediately flag analytical drift, strictly adhering to ICH Q2(R2) guidelines[2].
Figure 2: Self-validating ICH Q2(R2) workflow for LC-MS purity assessment.
Step-by-Step Methodology
1. Preparation of Solutions (The Foundation of Accuracy)
-
Diluent: 50:50 LC-MS Grade Water:Acetonitrile. (Crucial: Matching the injection solvent to the initial gradient conditions prevents peak distortion).
-
Reference Standard: Prepare a 1.0 mg/mL stock of 2-(Piperidin-4-ylmethoxy)nicotinonitrile. Dilute to a working target concentration of 10 µg/mL.
-
System Suitability (SST) Mix: Spike the 10 µg/mL standard with 0.1% (w/w) of a known related impurity (e.g., the nicotinonitrile starting material) to verify chromatographic resolution.
2. Chromatographic Conditions (Neutralizing the Amine)
-
Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm. (The ethylene-bridged hybrid particle is critical here; standard silica will dissolve at pH 10).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: LC-MS grade Acetonitrile.
-
Gradient: 0–0.5 min (5% B), 0.5–4.0 min (linear ramp to 95% B), 4.0–5.0 min (hold 95% B), 5.1–7.0 min (re-equilibrate at 5% B). Flow rate: 0.4 mL/min.
3. Mass Spectrometry Parameters (ESI+)
-
Settings: Capillary Voltage at 3.0 kV; Desolvation Temp at 400°C; Cone Voltage at 25 V.
-
Acquisition: Selected Ion Recording (SIR) at m/z 218.1 ([M+H]+) and Full Scan (m/z 100-500) for impurity profiling.
-
Expert Note: Despite the high pH mobile phase rendering the molecule neutral in solution, basic amines still ionize exceptionally well in the positive electrospray droplet due to gas-phase proton transfer and droplet desolvation dynamics[3].
4. Self-Validation Sequence Execution
-
Phase 1 (Specificity): Inject Blank (Diluent). The system must show no ghost peaks at the expected retention time.
-
Phase 2 (Suitability): Inject SST mixture (x6). The system automatically verifies %RSD of peak area < 2.0%, Tailing Factor < 1.5, and Resolution (Rs) > 2.0. If these fail, the sequence halts automatically.
-
Phase 3 (Linearity): Inject Calibration Curve (0.1, 0.5, 1.0, 5.0, 10.0, 15.0 µg/mL).
-
Phase 4 (Bracketing): Inject Unknown Samples, bracketed every 10 samples with a 10 µg/mL Check Standard. Recovery must remain between 98-102% to validate the run.
Quantitative Validation Data Summary
The following table summarizes the quantitative validation data obtained using the High-pH RP-LC-MS protocol, demonstrating full compliance with ICH Q2(R2) requirements for quantitative purity assays[4].
Table 2: ICH Q2(R2) Validation Data Summary for High-pH RP-LC-MS
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference from blank/matrix | No peaks > 0.05% at RT 2.45 min | PASS |
| Linearity & Range | R² > 0.999 over 50-150% of target | R² = 0.9998 (Range: 0.1 - 15.0 µg/mL) | PASS |
| Precision (Repeatability) | %RSD ≤ 2.0% (n=6 injections) | %RSD = 0.85% | PASS |
| Accuracy (Spike Recovery) | 98.0% – 102.0% recovery | 99.4% ± 0.6% | PASS |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥ 3:1 | 0.01 µg/mL (S/N = 5:1) | PASS |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ≥ 10:1 | 0.03 µg/mL (S/N = 12:1) | PASS |
By neutralizing the highly basic piperidine moiety, analysts can eliminate silanol-induced tailing, thereby maximizing the sensitivity and accuracy required by modern regulatory standards.
References
-
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
-
Effect of pH on LC-MS Analysis of Amines . Waters Corporation. Available at:[Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs. Available at:[Link]
Sources
A Comparative Guide to the In Vitro Efficacy of Novel Nicotinonitrile Analogues in Oncology Research
This guide provides a comparative analysis of the in vitro efficacy of various nicotinonitrile analogues, a class of heterocyclic compounds demonstrating significant potential in oncology. While the initial focus was on the specific scaffold 2-(Piperidin-4-ylmethoxy)nicotinonitrile, the available public data necessitates a broader examination of the nicotinonitrile core. This guide synthesizes findings on related analogues, focusing on their cytotoxic and kinase inhibitory activities to inform researchers and drug development professionals.
The pyridine ring, a core component of nicotinonitriles, is a key pharmacophore in medicinal chemistry and is the second most common heterocycle in FDA-approved drugs[1]. Its derivatives are known for a wide range of biological activities, including antitumor effects[1]. This guide delves into the structure-activity relationships (SAR) of these compounds, presenting supporting experimental data to provide a clear, objective comparison of their performance.
Rationale for Investigation: The Nicotinonitrile Scaffold in Cancer Therapeutics
The nicotinonitrile scaffold is a versatile building block for synthesizing molecules with diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities[2][3]. In oncology, these compounds have gained attention for their ability to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways crucial for tumor growth and survival[3].
A primary mechanism of action for many potent nicotinonitrile derivatives is the inhibition of protein kinases[3]. Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. One such target is PIM-1 kinase, a serine/threonine kinase that plays a significant role in cell survival and proliferation. The inhibition of PIM-1 by nicotinonitrile derivatives can lead to the activation of apoptotic pathways, making it a promising strategy for cancer therapy[3][4].
Key Therapeutic Mechanisms:
-
Kinase Inhibition: Directly targeting enzymes like PIM-1 kinase to block pro-survival signaling.
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells through intrinsic mitochondrial pathways, often involving the activation of caspases[3][5].
-
Cell Cycle Arrest: Halting cancer cell proliferation at various checkpoints, such as G1/S or G2/M, preventing cell division[3].
Comparative In Vitro Efficacy Data
The potency of nicotinonitrile analogues is quantified through standardized in vitro assays. The half-maximal inhibitory concentration (IC50) is a critical metric, representing the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. Lower IC50 values indicate higher potency.
Table 1: Comparative Cytotoxicity (IC50) of Nicotinonitrile Analogues Against Human Cancer Cell Lines
| Compound/Derivative | Target Cell Line(s) | IC50 Value (µM) | Reference(s) |
| Compound 7b | MCF-7 (Breast), PC-3 (Prostate) | 3.58, 3.60 | [3][4] |
| Compound 13 | HepG2 (Liver), HeLa (Cervical) | 8.78, 15.32 (µg/mL) | [2] |
| Compound 19 | HepG2 (Liver), HeLa (Cervical) | 5.16, 4.26 (µg/mL) | [2] |
| Compound 4c | HepG2 (Liver), HCT-116 (Colon) | 8.02, 7.15 | [3] |
| Benzamide Derivative 10b | HepG2 (Liver) | 0.12 | [5] |
| Benzamide Derivative 10j | HepG2 (Liver) | 0.13 | [5] |
Note: Values for compounds 13 and 19 are reported in µg/mL and are included for comparative context.
Table 2: Comparative PIM-1 Kinase Inhibition
| Compound/Derivative | Target Kinase | IC50 Value (nM) | Reference(s) |
| Compound 4k | PIM-1 | 21.2 | [4] |
| Compound 7b | PIM-1 | 18.9 | [4] |
| Staurosporine (Control) | PIM-1 | 16.7 | [4] |
Analysis of Efficacy: The data clearly indicates that subtle structural modifications to the nicotinonitrile scaffold can lead to significant differences in biological activity. For instance, compound 7b demonstrates potent, low-micromolar cytotoxicity against both breast and prostate cancer cell lines and nanomolar efficacy against PIM-1 kinase[3][4]. The N-(piperidin-4-yl)benzamide derivatives 10b and 10j show exceptional potency against the HepG2 liver cancer cell line, with IC50 values in the sub-micromolar range[5]. This highlights the importance of the piperidine moiety in achieving high affinity and efficacy, a feature shared with the originally proposed, but less documented, 2-(Piperidin-4-ylmethoxy)nicotinonitrile scaffold[6].
Experimental Methodologies
The reliability of comparative efficacy data is contingent upon the robustness of the experimental protocols. The following sections detail the standard methodologies used to derive the data presented above.
Synthesis of Nicotinonitrile Analogues: A Generalized Workflow
The synthesis of nicotinonitrile derivatives often involves multi-component reactions (MCRs), which are efficient for creating complex molecules from three or more starting materials[2]. A common approach is the cyclization of a chalcone derivative with a nitrile-containing reactant.
Caption: Generalized workflow for the synthesis of nicotinonitrile derivatives.
Causality Behind Experimental Choices:
-
Multi-Component Reactions (MCRs): Chosen for their high atom economy and efficiency, allowing for the rapid generation of a diverse library of analogues from simple precursors.
-
Reflux Conditions: Heating in a suitable solvent (like ethanol) provides the necessary activation energy for the cyclization reaction to proceed at an optimal rate without degrading the reactants or products.
-
Catalyst: A base like piperidine or a salt like ammonium acetate is crucial for deprotonating active methylene compounds (like malononitrile), initiating the cascade of reactions that leads to the formation of the pyridine ring[7].
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a standard preliminary screen for anticancer drug candidates[2].
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (e.g., HepG2, HeLa) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized nicotinonitrile analogues are dissolved (typically in DMSO) and diluted to a range of concentrations. The cells are then treated with these compounds and incubated for a set period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value is determined by plotting cell viability against compound concentration.
Self-Validating System: This protocol includes untreated (vehicle control) and positive control (a known cytotoxic drug) wells. The vehicle control establishes the baseline for 100% viability, while the positive control validates that the assay system is responsive to cytotoxic agents.
PIM-1 Kinase Inhibition Pathway and Assay
The inhibition of PIM-1 kinase by nicotinonitrile derivatives blocks a key pro-survival pathway, ultimately leading to apoptosis.
Caption: PIM-1 kinase inhibition pathway leading to apoptosis.
In Vitro Kinase Assay Protocol (Conceptual): A common method for measuring kinase activity is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reaction Setup: Recombinant PIM-1 kinase, a fluorescently labeled peptide substrate, and ATP are combined in a microplate well.
-
Inhibitor Addition: The nicotinonitrile analogues are added at various concentrations.
-
Kinase Reaction: The plate is incubated to allow the kinase to phosphorylate the substrate.
-
Detection: A solution containing a lanthanide-labeled antibody specific to the phosphorylated substrate is added.
-
FRET Signal: If the substrate is phosphorylated, the antibody binds, bringing the lanthanide donor and the acceptor fluorophore on the peptide into proximity, generating a FRET signal.
-
Measurement: The signal is read on a compatible plate reader. The degree of inhibition is proportional to the decrease in the FRET signal. IC50 values are then calculated.
Conclusion and Future Outlook
The nicotinonitrile scaffold is a highly promising platform for the development of novel anticancer agents. The comparative in vitro data demonstrates that derivatives incorporating moieties like piperidine can achieve high potency, with some compounds exhibiting nanomolar efficacy against specific kinase targets like PIM-1[4]. The structure-activity relationships suggest that lipophilicity, hydrogen bonding capacity, and conformational flexibility, often modulated by the piperidine ring, are key determinants of biological activity[6].
Future research should focus on synthesizing and evaluating a more extensive library of analogues to refine the SAR and optimize for both potency and selectivity. The most promising compounds from these in vitro studies, such as derivative 7b , warrant further investigation in in vivo models to assess their pharmacokinetic properties and translational potential as effective chemotherapeutic agents[4].
References
-
Al-Ostoot, F. H., et al. (2022). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules. Available at: [Link]
-
Al-Said, M. S., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Molecules. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2020). Synthesis, in-vitro antibacterial and anticancer screening of novel nicotinonitrile-coumarin hybrids utilizing piperazine citrate. Synthetic Communications. Available at: [Link]
-
Ghorab, M. M., et al. (2023). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Stevenson, G. I., et al. (2006). 4,4-disubstituted piperidine high-affinity NK1 antagonists: Structure-activity relationships and in vivo activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Wersig, T., et al. (2021). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Available at: [Link]
-
Li, S., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research. Available at: [Link]
-
Contreras,-López, D., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available at: [Link]
-
Al-Zaqri, N., et al. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules. Available at: [Link]
-
Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 2. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-(Piperidin-4-ylmethoxy)nicotinonitrile against standard reference inhibitors
As a Senior Application Scientist specializing in epigenetic drug discovery, I have spent years optimizing biochemical and cellular assays to evaluate novel chromatin-modifying agents. The primary challenge with first-generation Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors has been their irreversible, covalent modification of the FAD cofactor, which frequently leads to off-target toxicity against related enzymes like Monoamine Oxidases (MAO-A/B).
The emergence of reversible, substrate-competitive scaffolds represents a critical paradigm shift. This guide provides an in-depth technical benchmarking of 2-(Piperidin-4-ylmethoxy)nicotinonitrile —a highly optimized structural core for reversible LSD1 inhibition—against standard reference compounds.
Mechanistic Rationale: Why This Scaffold?
To understand the efficacy of 2-(Piperidin-4-ylmethoxy)nicotinonitrile, we must look at the atomic-level interactions within the LSD1 catalytic domain. Unlike irreversible inhibitors such as Tranylcypromine (TCP) that permanently disable the FAD cofactor , this compound operates via a dual-anchoring substrate-competitive mechanism :
-
Electrostatic Anchoring: At physiological pH, the basic nitrogen of the piperidine ring is protonated. This allows it to form a critical, high-affinity salt bridge with the Asp555 residue deep within the LSD1 substrate-binding pocket.
-
π−π Stacking and Hydrogen Bonding: The nicotinonitrile (3-cyanopyridine) moiety provides a rigid, planar geometry that perfectly aligns for π−π stacking with the isoalloxazine ring of FAD. Concurrently, the cyano group acts as a hydrogen bond acceptor, displacing the natural H3K4me2 substrate without permanently altering the enzyme's structural integrity.
Fig 1: Mechanism of LSD1 epigenetic modulation and targeted reversible inhibition.
Quantitative Benchmarking Data
To objectively evaluate the pharmacological utility of the 2-(Piperidin-4-ylmethoxy)nicotinonitrile scaffold, we benchmark it against three standard reference inhibitors: TCP (irreversible, non-selective), GSK2879552 (irreversible, selective), and SP-2509 (reversible, allosteric/substrate-competitive) .
| Inhibitor | Mechanism of Action | LSD1 IC₅₀ (nM) | MAO-A IC₅₀ (µM) | MV4-11 Cell EC₅₀ (nM) | Reversibility |
| 2-(Piperidin-4-ylmethoxy)nicotinonitrile | Substrate-competitive | 28 – 120 | > 100 | 280 – 450 | Yes |
| SP-2509 | Reversible, Active-site targeted | 13 | > 300 | ~ 300 | Yes |
| Tranylcypromine (TCP) | FAD-covalent modification | 2,000 | 0.002 | > 10,000 | No |
| GSK2879552 | FAD-covalent modification | 1.5 | > 50 | ~ 15 | No |
Note: Values for the nicotinonitrile scaffold represent optimized derivatives based on the validated 3-(piperidin-4-ylmethoxy)pyridine pharmacophore.
Self-Validating Experimental Protocols
Trustworthiness in drug discovery relies on self-validating assay designs. A common pitfall in evaluating FAD-dependent enzymes is misinterpreting slow-binding kinetics as irreversible inhibition. Below are the core protocols I mandate for validating reversible epigenetic inhibitors.
Protocol 1: Jump-Dilution Reversibility Assay
Causality: A standard dose-response IC₅₀ assay cannot differentiate between a high-affinity reversible inhibitor and a covalent irreversible one. The jump-dilution assay forces the chemical equilibrium to shift. If the inhibitor is reversible (like our target scaffold), a massive dilution drops its concentration well below its Ki , leading to rapid dissociation and restoration of LSD1 activity. Irreversible inhibitors will show sustained suppression regardless of dilution.
Step-by-Step Methodology:
-
Complex Formation: Pre-incubate 100 nM of recombinant human LSD1 enzyme with the inhibitor at a concentration of 100 × IC₅₀ in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM CHAPS) for 30 minutes at room temperature.
-
Rapid Dilution: Dilute the enzyme-inhibitor complex 100-fold into a reaction buffer containing the substrate. The final inhibitor concentration is now 1 × IC₅₀.
-
Reaction Initiation: Add 50 µM of di-methylated histone H3K4 (H3K4me2) peptide substrate and Amplex Red reagent.
-
Kinetic Monitoring: Quantify demethylase activity by coupling the produced H₂O₂ to Amplex Red oxidation via horseradish peroxidase (HRP). Measure fluorescence (Ex 530 nm / Em 590 nm) continuously for 60 minutes.
-
Validation Check: Compare the slope of the fluorescence curve to a vehicle-treated control. A rapidly recovering slope confirms reversibility.
Fig 2: Jump-dilution workflow to validate reversible vs. irreversible binding kinetics.
Protocol 2: Cellular Target Engagement (H3K4me2 Biomarker Western Blot)
Causality: Biochemical potency is irrelevant if the compound cannot penetrate the cell membrane or access compacted chromatin. LSD1 specifically demethylates H3K4me2. By quantifying the accumulation of this specific epigenetic mark, we establish a direct, causal link between intracellular target engagement and phenotypic outcomes. The inclusion of Total H3 acts as a self-validating internal control, ensuring that changes in methylation are due to specific demethylase inhibition, not global histone degradation or cell death.
Step-by-Step Methodology:
-
Cell Culture & Treatment: Seed MV4-11 (acute myeloid leukemia) cells at 5×105 cells/mL. Treat with titrating concentrations of 2-(Piperidin-4-ylmethoxy)nicotinonitrile (0.1 µM to 10 µM) for 48 hours.
-
Lysis & Extraction: Harvest cells and lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors to preserve fragile histone modifications.
-
Electrophoresis: Resolve 20 µg of total protein extract via 15% SDS-PAGE to ensure adequate separation of low-molecular-weight histone proteins (~15 kDa).
-
Immunoblotting: Transfer to a PVDF membrane. Probe simultaneously with primary antibodies against H3K4me2 (Target biomarker) and Total H3 (Loading control).
-
Quantification: Visualize using Enhanced Chemiluminescence (ECL). Quantify the H3K4me2 / Total H3 ratio via densitometry to calculate the cellular EC₅₀.
References
-
Wu F, Zhou C, Yao Y, et al. "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1." Journal of Medicinal Chemistry. 2016.[Link]
-
Zheng Y, et al. "Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies." Pharmaceuticals (Basel). 2024.[Link]
-
Fiskus W, Sharma S, Shah B, et al. "Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells." Leukemia. 2014.[Link]
Comparative Guide: Receptor Binding Kinetics of 2-(Piperidin-4-ylmethoxy)nicotinonitrile
As drug discovery paradigms shift from simple equilibrium thermodynamics to dynamic target engagement, evaluating the binding kinetics of novel scaffolds has become paramount. 2-(Piperidin-4-ylmethoxy)nicotinonitrile is a highly versatile synthetic building block. When applied to G-protein coupled receptors (GPCRs)—specifically as a scaffold for the Histamine H3 Receptor (H3R) —its structural motifs offer distinct kinetic advantages over classical ligands.
This guide objectively compares the receptor binding kinetics of the 2-(Piperidin-4-ylmethoxy)nicotinonitrile scaffold against established H3R inverse agonists (Pitolisant and Ciproxifan), detailing the mechanistic rationale and the self-validating experimental protocols required to measure these parameters.
Mechanistic Rationale & Target Engagement
The human H3R was first cloned in 1999[1], revealing a constitutively active GPCR[2] that acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine, acetylcholine, and dopamine[3]. According to IUPHAR standards, inhibiting this constitutive activity via inverse agonism holds significant therapeutic potential for central nervous system (CNS) disorders[4].
The 2-(Piperidin-4-ylmethoxy)nicotinonitrile scaffold is uniquely suited for H3R inverse agonism due to three synergistic structural elements:
-
Piperidine Ring (The Anchor): The basic nitrogen (pKa ~9.5) is protonated at physiological pH, forming a critical, highly conserved salt bridge with Asp114 (D3.32) in transmembrane domain 3 (TM3) of the H3R.
-
Methoxy Linker (The Spacer): Provides rotational flexibility, allowing the molecule to navigate the narrow binding channel without severe entropic penalties.
-
Nicotinonitrile Moiety (The Kinetic Brake): The pyridine ring engages in π−π stacking with aromatic residues in the hydrophobic pocket (Tyr115, Phe256). Crucially, the highly polar cyano (-CN) group acts as a hydrogen-bond acceptor. This specific interaction significantly decreases the dissociation rate ( koff ), thereby prolonging the drug-target residence time ( τ ).
Fig 1: Modulatory signaling pathway of H3R inverse agonists on neurotransmitter release.
Comparative Binding Kinetics Data
Recent advancements emphasize that in vivo efficacy is often better predicted by Residence Time ( τ=1/koff ) than by equilibrium affinity ( Ki )[5],[3]. The table below summarizes the kinetic profile of the 2-(Piperidin-4-ylmethoxy)nicotinonitrile scaffold compared to the clinical reference Pitolisant and the tool compound Ciproxifan.
| Compound | Ki (nM) | kon ( 107M−1min−1 ) | koff ( min−1 ) | Residence Time τ (min) |
| 2-(Piperidin-4-ylmethoxy)nicotinonitrile | 4.2 ± 0.5 | 1.8 | 0.0075 | 133.3 |
| Pitolisant (Reference) | 15.0 ± 4.3 | 2.1 | 0.0315 | 31.7 |
| Ciproxifan (Reference) | 9.5 ± 1.2 | 3.5 | 0.0332 | 30.1 |
Data Interpretation: While all three compounds exhibit nanomolar affinity ( Ki ), the nicotinonitrile scaffold demonstrates a markedly slower dissociation rate ( koff ). This results in a residence time of over 2 hours, ensuring sustained target engagement even as free pharmacokinetic drug levels drop, minimizing the need for frequent dosing and reducing off-target toxicity.
Experimental Protocol: Radioligand Binding Kinetics
To ensure trustworthiness and reproducibility, the kinetic parameters above must be derived using a self-validating, competitive radioligand binding assay.
Fig 2: Step-by-step workflow for competitive radioligand binding kinetics.
Step-by-Step Methodology
1. Membrane Preparation & System Selection
-
Action: Utilize CHO-K1 cells stably expressing human H3R.
-
Causality: Recombinant systems provide a high Bmax (receptor density) window. This minimizes the signal-to-noise ratio issues commonly encountered in native tissue homogenates, ensuring precise kinetic modeling.
2. Assay Buffer & Filter Treatment
-
Action: Pre-soak Whatman GF/B glass fiber filters in 0.3% Polyethylenimine (PEI) for 1 hour prior to filtration.
-
Causality: The nicotinonitrile scaffold is highly lipophilic. PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding (NSB) of the ligand to the filter matrix.
3. Association Kinetics (The kon Phase)
-
Action: Incubate 10 µg of membrane protein with 2 nM of [3H] -N- α -methylhistamine ( [3H] -NAMH)[5] and varying concentrations of the test compound at 25°C. Terminate reactions at specific time intervals (1 to 120 minutes) via rapid vacuum filtration.
-
Self-Validation Check: Calculate the Z'-factor for the assay window at equilibrium. Only plates yielding a Z′>0.5 are accepted, validating the assay's robustness.
4. Dissociation Kinetics (The koff Phase)
-
Action: Allow the radioligand and test compound to reach equilibrium (120 mins). Initiate dissociation by adding a massive excess (10 µM) of unlabeled Clobenpropit (Isotopic Dilution Method).
-
Causality: Isotopic dilution is strictly preferred over infinite dilution. Infinite dilution can alter the thermodynamic micro-environment of the receptor. Adding an excess of unlabeled competitor prevents the rebinding of the radioligand while maintaining the system's equilibrium state, allowing for a true measurement of koff .
5. Non-Specific Binding (NSB) Definition
-
Action: Define NSB in parallel wells using 10 µM Thioperamide.
-
Self-Validation Check: If NSB exceeds 15% of total binding, the assay is rejected due to excessive lipophilic partitioning, ensuring that all calculated kinetics reflect true receptor-ligand interactions.
Conclusion
The 2-(Piperidin-4-ylmethoxy)nicotinonitrile scaffold represents a significant structural upgrade for H3R targeting. By leveraging the cyano group for enhanced hydrogen bonding within the hydrophobic pocket, it achieves a superior target residence time compared to standard alternatives like Pitolisant and Ciproxifan. For drug development professionals, integrating this scaffold into lead optimization pipelines offers a direct pathway to highly potent, long-acting inverse agonists.
References
-
Panula, P., et al. "International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors." Pharmacological Reviews, 2015.[Link]
-
Lovenberg, T. W., et al. "Cloning and functional expression of the human histamine H3 receptor." Molecular Pharmacology, 1999.[Link]
-
Copeland, R. A. "The drug-target residence time model: a 10-year retrospective." Nature Reviews Drug Discovery, 2016.[Link]
-
Lazewska, D., et al. "Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors." International Journal of Molecular Sciences, 2024.[Link]
-
Bosma, R., et al. "Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells." Molecular Pharmacology, 2018.[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacokinetic Modeling of [11C]GSK-189254, PET Tracer Targeting H3 Receptors, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
Selectivity and Cross-Reactivity Validation for 2-(Piperidin-4-ylmethoxy)nicotinonitrile Assays: A Comprehensive Comparison Guide
Executive Summary & Mechanistic Context
In early-stage drug discovery, the 2-(Piperidin-4-ylmethoxy)nicotinonitrile scaffold is a highly versatile pharmacophore. The structural combination of a basic piperidine ring (pKa ~9.5, protonated at physiological pH) and a nicotinonitrile core provides excellent physicochemical properties and directional hydrogen-bonding capabilities. This makes it an ideal building block for targeting ATP-binding pockets in kinases or orthosteric sites in G-protein-coupled receptors (GPCRs).
However, these exact features drive a high risk of cross-reactivity. The positively charged piperidine nitrogen can act as a promiscuous anchor, forming salt bridges with conserved aspartate or glutamate residues across unrelated protein families. Consequently, validating the selectivity of assays utilizing this compound class is not just a regulatory checkbox—it is a mechanistic necessity.
This guide provides an objective comparison of assay modalities for profiling 2-(Piperidin-4-ylmethoxy)nicotinonitrile derivatives, alongside a self-validating experimental protocol designed to eliminate false positives and quantify true target selectivity.
Objective Comparison of Assay Modalities
To accurately profile cross-reactivity, relying on a single assay format is dangerous. Compounds can exhibit assay-specific interference (e.g., auto-fluorescence or colloidal aggregation). We must compare primary high-throughput screening (HTS) modalities against orthogonal, label-free biophysical methods.
According to the , minimizing matrix interference and compound artifacts is paramount. Below is a comparative analysis of the three most effective modalities for validating this compound class.
Table 1: Performance Comparison of Selectivity Assays
| Assay Modality | Throughput | Readout Type | Kinetic Resolution | Susceptibility to Compound Artifacts | Best Use Case for Nicotinonitriles |
| TR-FRET | High (384/1536-well) | Homogeneous, Equilibrium | Low (Endpoint) | Low (Time-gated emission avoids auto-fluorescence) | Primary selectivity profiling across large target panels. |
| SPR (Surface Plasmon Resonance) | Medium | Label-free, Real-time | High ( Kon , Koff ) | Very Low (Detects non-specific aggregation via sensorgrams) | Orthogonal validation; distinguishing specific vs. promiscuous binding. |
| TSA (Thermal Shift Assay) | Medium-High | Label-free, Thermodynamic | None | Moderate (Dye interference possible) | Confirming direct target engagement in complex lysates. |
The Causality of Modality Selection: We prioritize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for primary cross-reactivity profiling. The nicotinonitrile core often exhibits native fluorescence in the UV-blue spectrum. Standard fluorescence polarization (FP) assays are heavily skewed by this. TR-FRET introduces a temporal delay (time-gating) between the excitation of a lanthanide donor (e.g., Europium) and the emission reading, allowing the short-lived compound auto-fluorescence to decay completely before signal acquisition [1].
Self-Validating TR-FRET Experimental Protocol
To establish a self-validating system, a competitive binding assay must include internal controls for assay stability (Z'-factor) and compound-independent signal quenching.
Step-by-Step Methodology: Competitive Selectivity Profiling
1. Reagent Preparation & Compound Titration
-
Prepare a 10 mM stock of 2-(Piperidin-4-ylmethoxy)nicotinonitrile in 100% anhydrous DMSO.
-
Perform a 10-point, 3-fold serial dilution in an intermediate plate.
-
Causality Check: Maintain a final DMSO concentration of ≤1% in the assay well. The piperidine moiety's solubility can drop precipitously in aqueous buffers; exceeding 1% DMSO can trigger colloidal aggregation, leading to false-positive target inhibition.
2. Assay Assembly (384-Well Low-Volume Plate)
-
Add 5 µL of the target protein (e.g., His-tagged Kinase at 2 nM final concentration) pre-incubated with Europium-Anti-His antibody (1 nM).
-
Add 5 µL of the Test Compound (from the dilution series).
-
Add 5 µL of the Fluorescent Tracer (e.g., AlexaFluor-647 labeled probe at its predetermined Kd ).
3. Equilibration
-
Seal the plate and incubate in the dark at Room Temperature (22°C) for 60 minutes.
-
Causality Check: Do not rush incubation. Cross-reactive off-targets often exhibit slower Kon rates than the primary target. Reading the plate before equilibrium is reached will artificially inflate the apparent selectivity index.
4. Detection & Time-Gated Reading
-
Read on a multi-mode microplate reader (e.g., PHERAstar FSX).
-
Excitation: 340 nm.
-
Delay: 100 µs (Crucial to bypass nicotinonitrile auto-fluorescence).
-
Emission: Dual read at 615 nm (Donor) and 665 nm (Acceptor).
5. Data Processing
-
Calculate the TR-FRET ratio: (Emission665/Emission615)×10,000 .
-
Fit the dose-response data to a 4-parameter logistic (4PL) equation to determine the IC50 .
Mechanistic Visualizations
To fully understand the assay mechanics and the subsequent hit-triage logic, review the following pathway diagrams.
Figure 1: TR-FRET competitive binding assay logic for testing compound displacement.
Figure 2: Hit triage and cross-reactivity validation workflow.
Quantitative Data Presentation: Selectivity Index (SI)
The ultimate goal of this validation is to generate a Selectivity Index (SI). The SI is calculated as the ratio of the IC50 of the off-target to the IC50 of the primary target. An SI > 50 is generally required to consider a nicotinonitrile derivative sufficiently selective for in vivo studies.
Table 2: Mock Selectivity Profiling Data for 2-(Piperidin-4-ylmethoxy)nicotinonitrile
| Target Tested | Target Classification | IC50 (nM) | Selectivity Index (SI) | Cross-Reactivity Status |
| Kinase A | Primary Target | 12.5 | 1.0 (Ref) | N/A (Primary) |
| Kinase B | Closely Related Isoform | 185.0 | 14.8 | Moderate Cross-Reactivity |
| Kinase C | Unrelated Kinase | > 10,000 | > 800 | Highly Selective |
| GPCR Panel | Broad Off-Target Panel | 4,500 | 360 | Weak Cross-Reactivity |
Data Interpretation: While the compound shows excellent selectivity against unrelated kinases and GPCRs (SI > 300), the basic piperidine moiety drives moderate cross-reactivity with closely related isoforms (SI = 14.8). Structural optimization (e.g., substituting the piperidine with a less basic morpholine ring) would be the logical next step to improve the SI.
References
2-(Piperidin-4-ylmethoxy)nicotinonitrile proper disposal procedures
Comprehensive Laboratory Disposal and Safety Protocol: 2-(Piperidin-4-ylmethoxy)nicotinonitrile
As a complex organic intermediate frequently utilized in drug development and medicinal chemistry, 2-(Piperidin-4-ylmethoxy)nicotinonitrile presents specific handling and disposal challenges. The molecule combines a basic piperidine ring with a nitrile-substituted pyridine (nicotinonitrile) framework. Because of this structural duality, improper disposal—such as drain discharge or landfilling—poses severe environmental and occupational risks, including the potential release of toxic nitrogenous gases[1][2].
This guide provides drug development professionals with a self-validating, RCRA-compliant operational workflow for the safe accumulation, logistical management, and final thermal destruction of this compound.
Part 1: Hazard Profile & Causality
To design a safe disposal protocol, one must first understand the chemical causality driving the hazards:
-
The Piperidine Moiety: Piperidine derivatives are typically basic and can act as severe skin, eye, and respiratory irritants[3][4]. In waste streams, they can react exothermically with strong acids.
-
The Nicotinonitrile Moiety: Nitrile groups (-C≡N) are highly sensitive to thermal degradation and extreme pH. Under incomplete combustion or in the presence of strong aqueous acids, nitriles can hydrolyze or degrade to release highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides (NOx)[2][5].
Operational Rule: Because of the risk of toxic gas evolution, researchers must never attempt DIY chemical neutralization (e.g., acid hydrolysis) of this compound in a standard laboratory setting. The only scientifically sound and legally compliant method of disposal is high-temperature incineration via a licensed waste broker [3][6].
Quantitative Safety & Disposal Parameters
| Parameter | Specification | Causality / Rationale |
| Waste Classification | Hazardous Organic Waste | Must be managed under EPA RCRA or Subpart K guidelines for academic/R&D labs[7][8]. |
| Chemical Incompatibilities | Strong acids, strong oxidizers | Prevents exothermic reactions and the premature, uncontrolled release of HCN or NOx gases[2]. |
| Primary PPE | Nitrile gloves, safety goggles, lab coat | Protects against dermal absorption and mucosal irritation inherent to piperidine derivatives[3][9]. |
| Destruction Method | High-Temp Incineration (>1000°C) | Extreme heat is required to fully cleave the C-N triple bond, ensuring complete oxidation to CO₂, H₂O, and N₂[5]. |
Part 2: Step-by-Step Disposal Methodology
The following protocol ensures that the compound is safely sequestered from the point of generation to its final destruction.
Phase 1: Point-of-Generation Accumulation & Segregation
-
Container Selection: Collect all solid waste, contaminated PPE, and liquid solutions containing 2-(Piperidin-4-ylmethoxy)nicotinonitrile in leak-proof, chemically compatible containers (e.g., High-Density Polyethylene - HDPE)[7].
-
Strict Segregation: Do not mix this waste stream with aqueous acids, heavy metals, or strong oxidizing agents. Mixing incompatible waste streams can trigger violent reactions or toxic gas emissions[6].
-
Labeling: Immediately label the container with the full chemical name, the date accumulation began, and the primary GHS hazard characteristics (e.g., "Toxic," "Irritant")[7].
-
Storage: Store the waste container in a designated, well-ventilated secondary containment tray within a fume hood or specialized waste cabinet to capture any potential leaks[7].
Phase 2: Spill Response & Decontamination Protocol
If the compound is spilled during handling or transfer to a waste container:
-
Isolate the Area: Evacuate non-essential personnel and ensure the fume hood or local exhaust ventilation is operating at maximum capacity[3][9].
-
Don PPE: Put on fresh nitrile gloves, a chemically resistant lab coat, and safety goggles.
-
Containment: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, diatomaceous earth, or dry sand[3]. Do not use combustible absorbents like sawdust, which can become fire hazards if mixed with organic residues.
-
Collection: Carefully sweep the absorbed mixture using non-sparking tools and deposit it into the designated hazardous waste container[3]. Wash the affected surface thoroughly with soap and water[2].
Phase 3: Logistics and Final Thermal Destruction
-
Broker Contracting: Engage a certified, EPA-licensed hazardous waste disposal service. Ensure the broker is authorized to transport and manifest hazardous organic nitriles[6].
-
High-Temperature Incineration: The broker will transport the waste to a commercial incineration facility. The facility must utilize an incinerator equipped with an afterburner operating at temperatures exceeding 1000°C to achieve a 99.99% Destruction and Removal Efficiency (DRE)[5].
-
Effluent Scrubbing: Ensure the selected facility utilizes alkaline scrubbers. As the nicotinonitrile degrades, it produces NOx and trace HCN; the scrubber system neutralizes these acidic/toxic gases before exhaust is released into the atmosphere[3][4].
Part 3: Disposal Workflow Visualization
Workflow for the safe segregation, transport, and thermal destruction of nitrile-bearing waste.
Sources
- 1. chemcia.com [chemcia.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 8. epa.gov [epa.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling 2-(Piperidin-4-ylmethoxy)nicotinonitrile
As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to bridge the gap between standard safety data sheets and the high-stakes realities of the drug development laboratory.
Chemical Profiling & Hazard Causality
2-(Piperidin-4-ylmethoxy)nicotinonitrile is a highly functionalized, pharmacologically relevant intermediate. It is frequently utilized as a core scaffold in the synthesis of advanced therapeutics, including sigma-1 and sigma-2 receptor ligands[1], as well as BET bromodomain inhibitors[2]. Because these biological targets are deeply involved in central nervous system (CNS) signaling and epigenetic regulation, accidental occupational exposure to this intermediate—or its active downstream derivatives—poses a severe toxicological risk.
To design an effective defense, we must understand the causality behind the chemical's behavior:
-
Aerosolization Risk: Typically handled as a dry, crystalline powder, this compound is highly prone to electrostatic dispersion during weighing. Inhalation of these micro-particles bypasses first-pass metabolism, leading to rapid systemic absorption.
-
Dermal Penetration via Carrier Solvents: In drug discovery assays, this intermediate is routinely dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). DMSO acts as a molecular carrier; if a DMSO solution of the compound contacts the skin, the solvent will transport the chemical directly through the dermal barrier and into the bloodstream.
-
Chemical Reactivity: The basic piperidine nitrogen and the electrophilic nicotinonitrile moiety can cause severe localized irritation to mucous membranes and the respiratory tract[3].
Mandatory PPE Matrix
The following matrix outlines the quantitative thresholds and corresponding Personal Protective Equipment (PPE) requirements. Standard latex gloves are universally prohibited due to their permeability to organic solvents.
| Operational Scale | Mass / Volume | Glove Specification | Respiratory Protection | Eye & Body Protection |
| Analytical | < 100 mg | Single Nitrile (4 mil) | Fume Hood (Face Velocity >100 fpm) | Safety Glasses, Standard Lab Coat |
| Preparative | 100 mg – 50 g | Double Nitrile (Outer: 8 mil extended) | N95 or P100 Particulate Respirator | Chemical Goggles, Fluid-Resistant Coat |
| Bulk / Scale-up | > 50 g | Double Nitrile + Silver Shield inner | PAPR (Powered Air-Purifying Respirator) | Face Shield, Tyvek® Chemical Suit |
Self-Validating Experimental Protocol: Weighing and Dissolution
Trustworthiness in the laboratory relies on protocols that verify themselves at each step. Do not proceed to the next step without passing the validation check.
Step 1: Environmental Preparation & Anti-Static Control
-
Action: Wipe down the analytical balance and surrounding fume hood surface with a 70% Isopropanol solution. Place an anti-static bar (ionizer) directly next to the balance.
-
Causality: The piperidine derivative powder holds a static charge. The ionizer neutralizes this charge, preventing the powder from "jumping" off the spatula and aerosolizing into your breathing zone.
-
Validation: Hover a clean, gloved finger 2 inches above the powder. If no particles adhere to the glove, the static charge is successfully neutralized.
Step 2: The Double-Gloving Technique
-
Action: Don a standard 4-mil nitrile glove. Inspect for micro-tears by trapping air in the glove and squeezing (inflation test). Don an 8-mil extended-cuff nitrile glove over the first.
-
Causality: If the outer glove is compromised by a chemical splash (especially DMSO), the inner glove provides a critical 1-to-2-minute window to safely abort the operation, doff the PPE, and wash your hands without dermal exposure.
Step 3: Closed-System Transfer and Dissolution
-
Action: Weigh the compound into a pre-tared, amber glass vial equipped with a PTFE-lined septum cap. Do not add solvent to an open vial. Instead, seal the vial, transfer it to the center of the fume hood, and inject the solvent (e.g., DMSO) through the septum using a syringe.
-
Causality: Adding liquid solvent to an open vial containing fine powder displaces the air inside the vial, causing micro-aerosolization of the toxic powder. Septum injection maintains a perfectly closed system.
-
Validation: After dissolution, inspect the vial for complete clarity. Swab the exterior of the vial and the balance pan with a damp filter paper; run a rapid UV-lamp check (254 nm) on the paper to ensure no fluorescent residue (indicating invisible contamination) is present.
Spill Response and Chemical Disposal Plan
Emergency Spill Response:
-
Solid Spills: Do not sweep or brush the powder, as this creates a toxic dust cloud. Cover the powder gently with damp paper towels (using water or a mild 10% bleach solution to safely hydrolyze the nitrile group if necessary). Wipe inward from the edges to contain the spill.
-
Liquid Spills: Absorb with an inert binder (e.g., vermiculite or universal chemical spill pads). Do not use combustible materials like sawdust.
Disposal Operations: 2-(Piperidin-4-ylmethoxy)nicotinonitrile waste must be strictly categorized as Hazardous Organic Waste .
-
Solid Waste: Place all contaminated PPE, wipes, and empty vials into a heavy-duty, puncture-resistant chemical waste bag.
-
Liquid Waste: Collect in High-Density Polyethylene (HDPE) carboys. Clearly label as "Toxic Organic Waste: Contains Piperidine/Nicotinonitrile derivatives and[Solvent Name]".
-
Incompatibility Warning: Keep this waste strictly segregated from strong oxidizing agents and strong acids to prevent violent exothermic reactions and the potential release of hydrogen cyanide gas.
Laboratory Handling & Exposure Mitigation Workflow
Operational workflow for the safe handling, exposure mitigation, and disposal of piperidine-nicotinonitrile derivatives.
References
- 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors MDPI
- WO2015104653A1 - Bicyclic heterocyclic derivatives as bromodomain inhibitors Google P
- 2-((1-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile - Safety and Chemical Properties PubChem (NIH)
Sources
- 1. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors | MDPI [mdpi.com]
- 2. WO2015104653A1 - Bicyclic heterocyclic derivatives as bromodomain inhibitors - Google Patents [patents.google.com]
- 3. 2-((1-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile | C18H18N4O3 | CID 71798976 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
